3'-p-Hydroxy Paclitaxel-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C47H51NO15 |
|---|---|
Molecular Weight |
874.9 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1/i7D,9D,10D,13D,14D |
InChI Key |
XKSMHFPSILYEIA-FAWZIMQWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=C(C=C2)O)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H] |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
3'-p-Hydroxy Paclitaxel-d5 chemical properties
An In-depth Technical Guide to the Chemical Properties of 3'-p-Hydroxy Paclitaxel-d5
Introduction
This compound is a stable, isotope-labeled derivative of 3'-p-hydroxy paclitaxel, which is a significant metabolite of the widely used chemotherapeutic agent, Paclitaxel.[1][2][3] The incorporation of five deuterium atoms on the benzamido phenyl group enhances its utility as an internal standard in quantitative analytical studies, particularly in mass spectrometry-based assays for pharmacokinetic and metabolism research.[1][2] Its structural similarity to Paclitaxel means it shares a comparable mechanism of action, primarily the stabilization of microtubules, which leads to the disruption of mitotic processes and subsequent apoptosis in cancer cells.[1][3] This document provides a comprehensive overview of its chemical properties, synthesis, metabolic pathways, and analytical methodologies.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the table below. These properties are crucial for its application in research and as a reference standard.
| Property | Value | Source |
| Molecular Formula | C47H46D5NO15 | [1][4][5] |
| Molecular Weight | 874.94 g/mol | [1][4] |
| Appearance | Typically available in neat form as a solid or oil. | [1] |
| Storage Temperature | -20°C for long-term stability. | [1] |
| Classification | Stable Isotope, Metabolite, Impurity Reference Material. | [1][2] |
| CAS Number | 153433-80-8 (for the non-deuterated form) | [6] |
Synthesis and Purification
Synthesis
The synthesis of this compound is a multi-step process that involves the chemical modification of a paclitaxel precursor.[1] A generalized synthetic approach is as follows:
-
Starting Material: The synthesis often begins with a precursor molecule like 10-deacetylbaccatin III, which is more readily available than Paclitaxel itself.[7]
-
Side-Chain Attachment: The deuterated side chain is synthesized separately and then attached to the baccatin III core.
-
Deuteration: The key step involves the use of deuterated reagents to introduce the five deuterium atoms onto the phenyl ring of the benzamido group. This is typically achieved through reactions involving deuterated benzoyl chloride or a similar reagent under reflux conditions to drive the reaction to completion.[1]
-
Hydroxylation: The p-hydroxy group on the 3'-phenyl ring is introduced through enzymatic or chemical hydroxylation.
-
Purification: The final product is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high purity for its use as an analytical standard.
Purification
A typical purification protocol involves reversed-phase HPLC.
-
Column: A C18 column is commonly used for the separation of paclitaxel and its derivatives.[8][9]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile, methanol) is employed. The gradient is optimized to achieve baseline separation of the desired product from any remaining starting materials or byproducts.
-
Detection: UV detection at a wavelength of 227 nm is typically used to monitor the separation.
-
Fraction Collection: The fraction corresponding to the this compound peak is collected, and the solvent is removed to yield the purified product.
Mechanism of Action
The mechanism of action of this compound is analogous to that of Paclitaxel.[1] It acts as a microtubule-stabilizing agent, which disrupts the normal dynamics of the microtubule network essential for cell division.[3][10][11]
-
Binding to Microtubules: The molecule binds to the β-tubulin subunit of microtubules.[10][11]
-
Stabilization: This binding promotes the assembly of tubulin dimers into microtubules and stabilizes the existing microtubules by preventing their depolymerization.[1][3][11]
-
Mitotic Arrest: The hyper-stabilization of microtubules disrupts the formation and function of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This leads to an arrest of the cell cycle at the G2/M phase.[10][12]
-
Apoptosis: The prolonged mitotic arrest triggers programmed cell death (apoptosis), which is the primary mechanism of its cytotoxic effect on cancer cells.[1][11][12]
Caption: Mechanism of action of this compound.
Metabolic Pathway
Paclitaxel is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[3][10] The formation of 3'-p-hydroxy paclitaxel is a key metabolic step.
-
CYP3A4: The isoenzyme CYP3A4 is mainly responsible for the hydroxylation of paclitaxel at the para-position of the 3'-phenyl ring to form 3'-p-hydroxypaclitaxel.[3][11][13][14]
-
CYP2C8: Another major metabolite, 6α-hydroxypaclitaxel, is formed through the action of CYP2C8.[10][13][14]
-
Further Metabolism: Both of these primary metabolites can be further hydroxylated to form 6α,3'-p-dihydroxypaclitaxel.[11][13][15]
The hydroxylation increases the polarity and water solubility of the molecule, which facilitates its excretion from the body.[3] While 3'-p-hydroxypaclitaxel is generally less potent than the parent drug, it still retains significant antitumor activity.[3]
References
- 1. Buy this compound (EVT-12551105) [evitachem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. scbt.com [scbt.com]
- 5. 3-P-Hydroxy Paclitaxel-d5 | CAS No: NA [aquigenbio.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 8. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of paclitaxel and three major metabolites in patients with advanced breast carcinoma refractory to anthracycline therapy treated with a 3-hour paclitaxel infusion: a European Cancer Centre (ECC) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 3'-p-Hydroxy Paclitaxel-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3'-p-Hydroxy Paclitaxel-d5, a crucial stable isotope-labeled internal standard used in pharmacokinetic and metabolic studies of Paclitaxel, a widely used chemotherapeutic agent.
Introduction
This compound is a deuterated analog of 3'-p-hydroxy paclitaxel, a primary metabolite of Paclitaxel. The incorporation of five deuterium atoms on the 3'-phenyl ring provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry. Its use is critical for accurate measurement of Paclitaxel and its metabolites in biological matrices during drug development and clinical trials.[1][2]
Molecular Structure:
(Simplified representation of the 3'-side chain)
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C47H46D5NO15 | [3] |
| Molecular Weight | 874.94 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Storage | -20°C | [3] |
Synthesis of this compound
The synthesis of this compound involves the introduction of a hydroxyl group at the para position of the 3'-phenyl ring of a paclitaxel precursor and the incorporation of five deuterium atoms onto this aromatic ring. While specific proprietary methods may vary, a plausible synthetic approach is a multi-step process starting from a readily available paclitaxel derivative, such as Baccatin III. The key steps would involve the attachment of a protected and deuterated side chain, followed by deprotection.
A potential synthetic pathway is outlined below. This proposed pathway is based on established methods for the synthesis of paclitaxel analogs and general deuteration techniques.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Note: The following protocols are generalized based on the synthesis of similar paclitaxel derivatives and may require optimization.
Step 1: Preparation of the Deuterated Side Chain
A key intermediate is the protected 3'-(p-hydroxyphenyl)isoserine side chain with deuterium atoms on the phenyl ring. This can be synthesized from p-hydroxybenzaldehyde-d5.
-
Materials: p-hydroxybenzaldehyde-d5, N-benzoyl-β-lactam precursor, appropriate coupling agents and protecting groups.
-
Protocol: The synthesis would likely follow a modified version of the Ojima-Holton lactam method, a common strategy for constructing the paclitaxel side chain. This involves the reaction of a suitable β-lactam with the deuterated aldehyde.
Step 2: Coupling of the Side Chain to a Baccatin III Derivative
-
Materials: Protected Baccatin III, the synthesized deuterated side chain, a coupling agent (e.g., DCC/DMAP or other modern coupling reagents).
-
Protocol: The protected Baccatin III is reacted with an excess of the deuterated side chain in an appropriate aprotic solvent (e.g., dichloromethane or toluene) in the presence of the coupling agent. The reaction is typically carried out at low temperatures and monitored by TLC or HPLC until completion.
Step 3: Deprotection
-
Materials: The coupled product, deprotecting agents specific to the protecting groups used (e.g., HF-pyridine for silyl ethers).
-
Protocol: The protecting groups are removed under conditions that do not compromise the integrity of the paclitaxel core structure. The choice of deprotection reagents and conditions is critical and depends on the protecting groups employed in the preceding steps.
Step 4: Purification
-
Protocol: The final product is purified using chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC) or column chromatography on silica gel, to achieve the desired purity.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for confirming the molecular weight and assessing the isotopic enrichment of the deuterated compound.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass determination. For quantitative applications, a triple quadrupole mass spectrometer is typically used.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 µg/mL.
-
Data Acquisition: Full scan mass spectra are acquired to determine the molecular ion, and tandem MS (MS/MS) is used to confirm the structure by fragmentation analysis.
Quantitative Data:
| Parameter | Expected Value |
| Molecular Ion [M+H]+ | m/z 875.9 |
| Molecular Ion [M+Na]+ | m/z 897.9 |
| Isotopic Enrichment | >98% |
Tandem MS (MS/MS) Analysis:
A key application of this compound is as an internal standard in LC-MS/MS assays. The multiple reaction monitoring (MRM) transitions are crucial for its specific detection.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 3'-p-Hydroxy Paclitaxel | 870.5 | 569.5 |
| This compound | 875.5 | 569.5 |
(Note: The product ion for the deuterated standard is expected to be the same as the non-deuterated analyte as the fragmentation typically occurs on the non-deuterated portion of the molecule.)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure and the position of the deuterium labels.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for detailed structural analysis.
-
Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) are common solvents.
-
Experiments: 1H NMR and 13C NMR spectra are acquired.
Expected Spectral Features:
-
1H NMR: The proton spectrum will be complex, characteristic of the paclitaxel scaffold. The key feature for confirming deuteration will be the significant reduction or absence of signals corresponding to the aromatic protons of the 3'-phenyl ring.
-
13C NMR: The carbon spectrum will show signals for all carbon atoms. The signals for the deuterated carbons on the 3'-phenyl ring will be observed as multiplets due to C-D coupling and will have a lower intensity.
Reference NMR Data for Paclitaxel (in CDCl3):
| Proton | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |
| H-2' | ~4.8 | C-1 | ~171.1 |
| H-3' | ~5.7 | C-2 | ~203.8 |
| Aromatic-H | 7.3-8.2 | Aromatic-C | 127-134 |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is typically used (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Detection: UV detection at 227 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase.
Quantitative Data:
| Parameter | Specification |
| Purity | ≥98% |
| Major Impurities | <0.5% each |
Conclusion
The synthesis and rigorous characterization of this compound are essential for its reliable use as an internal standard in critical bioanalytical assays. This guide provides a framework for its preparation and quality control, ensuring the generation of accurate and reproducible data in pharmacokinetic and metabolic studies of Paclitaxel. While a detailed, publicly available synthesis protocol is limited, the proposed pathway and characterization methods offer a solid foundation for researchers and drug development professionals working in this area.
References
3'-p-Hydroxy Paclitaxel-d5 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3'-p-Hydroxy Paclitaxel-d5, a deuterated internal standard crucial for the accurate quantification of 3'-p-Hydroxy Paclitaxel. This document outlines the typical specifications found in a Certificate of Analysis, details relevant experimental protocols for its use, and illustrates the metabolic pathway of its parent compound, Paclitaxel.
Certificate of Analysis: this compound
The following table summarizes the typical analytical data for this compound. This information is essential for ensuring the quality and reliability of the standard in quantitative bioanalytical assays.
| Test | Specification |
| Product Name | This compound |
| Molecular Formula | C₄₇H₄₆D₅NO₁₅[1][2][3] |
| Molecular Weight | 874.94 g/mol [1][2][3] |
| Appearance | White to off-white solid |
| Purity (by LC-MS) | ≥98% |
| Isotopic Purity | ≥99% Deuterium incorporation |
| Storage | -20°C, protect from light |
Experimental Protocols
The following protocols are based on established methods for the analysis of Paclitaxel and its metabolites in biological matrices.
Sample Preparation: Liquid-Liquid Extraction from Human Plasma
This protocol describes the extraction of Paclitaxel and its metabolites, including 3'-p-Hydroxy Paclitaxel, from human plasma for LC-MS/MS analysis.[4]
-
Spiking: To 100 µL of human plasma, add the appropriate volume of this compound working solution as an internal standard.
-
Extraction: Add 500 µL of methyl tert-butyl ether (MTBE) to the plasma sample.
-
Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., a mixture of 0.1% formic acid in water and acetonitrile).
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Quantification
This method is suitable for the simultaneous quantification of Paclitaxel, 6α-Hydroxy Paclitaxel, and 3'-p-Hydroxy Paclitaxel in human plasma.[4]
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection. The transitions for 3'-p-Hydroxy Paclitaxel and its deuterated internal standard would be optimized based on the specific instrument.
-
Metabolic Pathway of Paclitaxel
Paclitaxel is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The two main isoenzymes involved are CYP2C8 and CYP3A4, which catalyze the hydroxylation of the parent drug to form less active metabolites.[5][6] 3'-p-Hydroxy Paclitaxel is a minor metabolite formed through the action of CYP3A4.[6]
Caption: Metabolic conversion of Paclitaxel by CYP450 enzymes.
Experimental Workflow for Bioanalytical Quantification
The following diagram illustrates a typical workflow for the quantification of 3'-p-Hydroxy Paclitaxel in a biological sample using a deuterated internal standard.
Caption: Workflow for quantifying 3'-p-Hydroxy Paclitaxel.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of deuterated internal standards in modern mass spectrometry. It provides a comprehensive overview of the core principles, experimental methodologies, and significant advantages of employing these standards for accurate and precise quantification in complex matrices. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking to enhance the robustness and reliability of their mass spectrometry-based assays.
The Principle of Isotope Dilution Mass Spectrometry with Deuterated Standards
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of analytes. The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte of interest, known as the internal standard (IS), to the sample prior to any sample preparation steps.[1][2] Deuterated standards, where one or more hydrogen atoms are replaced by their stable isotope deuterium (²H or D), are the most commonly used internal standards in LC-MS due to the abundance of hydrogen in organic molecules.[3]
The core assumption of IDMS is that the deuterated internal standard is chemically and physically identical to the native analyte.[1] This means it will behave identically during sample extraction, cleanup, chromatography, and ionization in the mass spectrometer.[3] Consequently, any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same extent. The mass spectrometer can readily distinguish between the analyte and the deuterated standard due to the mass difference imparted by the deuterium atoms.[4] By measuring the ratio of the mass spectrometric response of the analyte to that of the deuterated standard, an accurate and precise quantification of the analyte can be achieved, effectively compensating for various sources of error.
Advantages of Deuterated Standards Over Other Internal Standards
While other types of internal standards, such as structural analogs, can be used, deuterated standards are considered the "gold standard" for quantitative mass spectrometry for several key reasons:
-
Co-elution with the Analyte: Deuterated standards have nearly identical chromatographic properties to their non-deuterated counterparts, leading to their co-elution from the liquid chromatography (LC) column.[3] This is crucial for compensating for matrix effects that can vary across the chromatographic timeline. Structural analogs, however, often have different retention times, which can lead to inaccurate quantification if they elute in a region with different matrix-induced ion suppression or enhancement.
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a major source of imprecision and inaccuracy in LC-MS/MS assays.[5] Because a deuterated standard co-elutes with the analyte, it experiences the same matrix effects.[6] The ratio of the analyte to the internal standard therefore remains constant, even in the presence of significant ion suppression or enhancement.
-
Compensation for Extraction Variability: Any loss of analyte during sample preparation steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, will be mirrored by a proportional loss of the deuterated internal standard. This allows for accurate quantification even with incomplete or variable extraction recovery.
-
Improved Accuracy and Precision: The use of deuterated standards significantly improves the accuracy and precision of quantitative assays. This is particularly evident in complex biological matrices where matrix effects and extraction variability are pronounced. Regulatory bodies like the European Medicines Agency (EMA) have noted that a vast majority of bioanalytical method submissions incorporate stable isotope-labeled internal standards.
Quantitative Data on the Impact of Deuterated Standards
The use of deuterated internal standards demonstrably enhances the performance of quantitative LC-MS/MS assays. The following tables summarize validation data from published studies, showcasing the high levels of accuracy and precision achieved.
Table 1: Performance of an LC-MS/MS Method for Immunosuppressants Using Deuterated Internal Standards [7]
| Analyte | Linearity Range | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) |
| Cyclosporine A | 2 - 1250 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 |
| Tacrolimus | 0.5 - 42.2 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 |
| Sirolimus | 0.6 - 49.2 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 |
| Everolimus | 0.5 - 40.8 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 |
| Mycophenolic Acid | 0.01 - 7.5 µg/mL | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 |
Table 2: Performance of an LC-MS/MS Method for Tyrosine Kinase Inhibitors Using Deuterated Internal Standards [8][9]
| Analyte | Linearity Range (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (%) |
| Afatinib | 1 - 500 | < 10.5 | < 9.8 | 94.7 - 104.2 |
| Axitinib | 0.5 - 200 | < 8.7 | < 7.9 | 95.3 - 103.8 |
| Bosutinib | 1 - 500 | < 9.2 | < 8.5 | 96.1 - 104.5 |
| Crizotinib | 10 - 2000 | < 7.8 | < 7.1 | 97.2 - 103.1 |
| Dasatinib | 1 - 500 | < 9.9 | < 9.1 | 95.8 - 104.9 |
| Erlotinib | 10 - 2000 | < 8.3 | < 7.6 | 96.8 - 103.5 |
| Imatinib | 20 - 4000 | < 7.5 | < 6.9 | 97.5 - 102.9 |
| Lapatinib | 20 - 4000 | < 8.1 | < 7.4 | 97.0 - 103.3 |
| Nilotinib | 20 - 4000 | < 7.9 | < 7.2 | 97.3 - 103.0 |
| Pazopanib | 500 - 50000 | < 6.9 | < 6.3 | 98.1 - 101.8 |
| Ponatinib | 5 - 500 | < 9.5 | < 8.8 | 96.3 - 104.0 |
| Regorafenib | 20 - 4000 | < 8.0 | < 7.3 | 97.1 - 103.2 |
| Ruxolitinib | 5 - 500 | < 9.7 | < 8.9 | 96.0 - 104.3 |
| Sorafenib | 50 - 5000 | < 7.2 | < 6.6 | 97.8 - 102.5 |
| Sunitinib | 5 - 500 | < 9.8 | < 9.0 | 95.9 - 104.6 |
| Trametinib | 0.5 - 100 | < 11.2 | < 10.3 | 94.5 - 105.1 |
| Vandetanib | 10 - 2000 | < 8.4 | < 7.7 | 96.6 - 103.7 |
Experimental Protocols
A robust and reliable LC-MS/MS assay using deuterated internal standards involves several key steps, from sample preparation to data analysis. Below are detailed methodologies for a typical bioanalytical workflow.
Sample Preparation
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix and remove interfering components.[10]
4.1.1. Protein Precipitation (PPT)
This is a simple and rapid method for removing the bulk of proteins from plasma or serum samples.
-
Protocol:
-
To 100 µL of plasma/serum sample, add the deuterated internal standard solution.
-
Add 3 volumes (300 µL) of a cold organic solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or well plate for analysis.
-
The supernatant can be injected directly or evaporated to dryness and reconstituted in a mobile phase-compatible solution.
-
4.1.2. Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than PPT and can be used to concentrate the analyte.
-
Protocol (using a generic reversed-phase sorbent):
-
Spike the biological sample with the deuterated internal standard.
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Chromatographic separation and mass spectrometric detection are tailored to the specific analyte.
-
Typical LC Parameters:
-
Column: A C18 reversed-phase column is commonly used (e.g., 50 x 2.1 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient Elution: A typical gradient might start at 5-10% B, ramp up to 95% B over several minutes to elute the analyte, hold at 95% B to wash the column, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Typical MS/MS Parameters:
-
Ionization Mode: Electrospray ionization (ESI), either positive or negative mode, depending on the analyte's chemical properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for the analyte and its deuterated standard and then monitoring for a specific product ion after fragmentation in the collision cell.
-
MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) are typically monitored for the analyte and one for the internal standard to ensure specificity.
-
Data Analysis Workflow
The data acquired from the LC-MS/MS system is processed to determine the analyte concentration.
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry, enabling accurate and precise quantification of analytes in complex matrices. Their ability to co-elute with the target analyte and thus compensate for matrix effects and procedural losses makes them superior to other types of internal standards. The implementation of deuterated standards in LC-MS/MS workflows, as outlined in this guide, is essential for generating high-quality, reliable data in research, clinical diagnostics, and drug development.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. osti.gov [osti.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. myadlm.org [myadlm.org]
- 6. texilajournal.com [texilajournal.com]
- 7. d-nb.info [d-nb.info]
- 8. research.rug.nl [research.rug.nl]
- 9. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ucd.ie [ucd.ie]
Understanding Isotope Effects in Paclitaxel Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of paclitaxel, with a special focus on the theoretical and practical understanding of isotope effects. This document delves into the enzymatic processes governing paclitaxel's biotransformation, detailed experimental protocols for its analysis, and the regulatory networks influencing its metabolism.
Introduction to Paclitaxel Metabolism and Isotope Effects
Paclitaxel is a potent anti-cancer agent widely used in the treatment of various solid tumors, including ovarian, breast, and lung cancers.[1] Its efficacy and toxicity are significantly influenced by its pharmacokinetic profile, which is largely determined by its metabolism in the liver. The primary enzymes responsible for paclitaxel's breakdown are cytochrome P450 (CYP) isoforms, particularly CYP2C8 and CYP3A4.[1][2] These enzymes convert paclitaxel into more water-soluble, and generally less active, metabolites that can be more easily eliminated from the body.[3]
The Metabolic Landscape of Paclitaxel
The biotransformation of paclitaxel is a multi-step process primarily occurring in the liver. The two main pathways are initiated by hydroxylation reactions catalyzed by CYP2C8 and CYP3A4.
-
CYP2C8-mediated 6α-hydroxylation: The major metabolic pathway for paclitaxel is the hydroxylation at the 6α position of the taxane ring, leading to the formation of 6α-hydroxypaclitaxel.[2][8] This reaction is predominantly catalyzed by CYP2C8.[2][9]
-
CYP3A4-mediated 3'-p-hydroxylation: A secondary metabolic pathway involves the hydroxylation of the para-position of the 3'-phenyl ring of the C13 side chain, resulting in 3'-p-hydroxypaclitaxel.[2][8] This reaction is primarily mediated by CYP3A4.[2]
-
Formation of a dihydroxy metabolite: Both 6α-hydroxypaclitaxel and 3'-p-hydroxypaclitaxel can undergo further hydroxylation to form 6α,3'-p-dihydroxypaclitaxel.[10]
These hydroxylated metabolites are significantly less cytotoxic than the parent paclitaxel molecule.[11]
Quantitative Insights into Paclitaxel Metabolism
While specific quantitative data on the isotope effects of deuterated paclitaxel are not extensively published, a significant body of literature exists detailing the kinetic parameters for the metabolism of the parent drug by the primary CYP isoforms. These data are crucial for understanding the efficiency of paclitaxel's clearance and for predicting potential drug-drug interactions.
Table 1: In Vitro Kinetic Parameters for 6α-hydroxypaclitaxel Formation by CYP2C8
| System | Km (μM) | Vmax (pmol/min/pmol CYP or nmol/min/mg protein) | Intrinsic Clearance (CLint) (μl/min/pmol CYP) | Reference |
| Recombinant CYP2C8.1 (wild-type) | 2.3 | 4.1 pmol/min/pmol CYP | 1.7 | [12] |
| Recombinant CYP2C8.13 | Similar to wild-type | Similar to wild-type | Similar to wild-type | [12] |
| Recombinant CYP2C8.14 | 6.7 (2.9-fold higher than wild-type) | Comparable to wild-type | 0.78 (46% of wild-type) | [12] |
| Human Liver Microsomes (without BSA) | 7.08 ± 2.50 | - | - | [13] |
| Human Liver Microsomes (with 2% BSA) | 2.26 ± 0.39 | - | 3.6-fold increase | [13] |
| cDNA-expressed P450 2C8 | 5.4 ± 1.0 | 30 ± 1.5 nmol/min/nmol P450 | - | [1] |
| Human Hepatic Microsomes | 4.0 ± 1.0 | 0.87 ± 0.06 nmol/min/mg protein | - | [1] |
Table 2: In Vitro Kinetic Parameters for 3'-p-hydroxypaclitaxel Formation by CYP3A4
| System | Km (μM) | Vmax | Reference |
| Human Liver Microsomes | ~15 | - | [8] |
| Colorectal Cancer Microsomes | 42 ± 8 | 67.8 ± 36.6 pmol/min/mg protein (for nifedipine oxidation, a CYP3A4 probe) | [14] |
Experimental Protocols for Studying Paclitaxel Metabolism
The analysis of paclitaxel and its metabolites requires sensitive and specific analytical methods. The following sections outline a typical experimental workflow and a detailed LC-MS/MS protocol based on published methodologies.
In Vitro Metabolism in Human Liver Microsomes
This protocol describes a general procedure for assessing the metabolism of paclitaxel in a controlled in vitro environment.
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, combine human liver microsomes (typically 0.1-1 mg/mL protein concentration), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Add paclitaxel (from a stock solution in an organic solvent like methanol or acetonitrile, ensuring the final solvent concentration is low, e.g., <1%) to the pre-warmed incubation mixture to initiate the metabolic reaction. The final substrate concentration can be varied to determine kinetic parameters.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) in a shaking water bath. The incubation time should be within the linear range of metabolite formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard (e.g., deuterated paclitaxel or docetaxel). This step also serves to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the mixture vigorously and then centrifuge at a high speed (e.g., >10,000 x g) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis by LC-MS/MS.
-
LC-MS/MS Quantification of Paclitaxel and its Metabolites
This protocol provides a detailed methodology for the simultaneous quantification of paclitaxel, 6α-hydroxypaclitaxel, and 3'-p-hydroxypaclitaxel in plasma samples.[1][13]
1. Sample Preparation (Liquid-Liquid Extraction) [1]
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a mixture of [13C6]-paclitaxel and [D5]-6α-hydroxypaclitaxel).
-
Add 500 µL of methyl-tert-butyl ether (MTBE) and vortex for 2 minutes.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of a suitable mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid.
2. Chromatographic Conditions [1][13]
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Synergi Polar-RP, 4 µm, 50 x 2 mm or a similar C18 column, 50 x 2.1 mm, 1.8 µm).[1][13]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Gradient Elution: A typical gradient would start with a lower percentage of mobile phase B (e.g., 45%) and ramp up to a higher percentage (e.g., 65-95%) over several minutes to elute the analytes, followed by a re-equilibration step.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions [13]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Paclitaxel: m/z 854.4 → 286.2
-
6α-hydroxypaclitaxel: m/z 870.0 → 286.0
-
3'-p-hydroxypaclitaxel: m/z 870.0 → 302.1
-
Internal Standard (Docetaxel): m/z 808.5 → 527.0
-
-
Key Parameters: Optimized parameters for ion spray voltage, source temperature, nebulizer gas, and collision energy are crucial for achieving high sensitivity and specificity. For example, an ion spray voltage of 5500 V and a source temperature of 500°C have been reported.[13]
Regulatory Control of Paclitaxel Metabolism
The expression and activity of CYP2C8 and CYP3A4 are not static and can be influenced by various endogenous and exogenous factors. Understanding these regulatory mechanisms is important for predicting inter-individual variability in paclitaxel metabolism and the potential for drug-drug interactions.
Inflammatory signaling pathways play a significant role in the regulation of these enzymes. Cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), which are often elevated in cancer patients, have been shown to downregulate the expression of CYP enzymes, including CYP2C8 and CYP3A4. This downregulation is mediated through complex signaling cascades that can involve transcription factors and nuclear receptors. For instance, the nuclear receptor Pregnane X Receptor (PXR) is a key regulator of CYP3A4 expression. Activation of PXR by various drugs can induce CYP3A4 expression, leading to accelerated metabolism of co-administered drugs like paclitaxel. Conversely, inflammatory signaling can suppress PXR activity, leading to decreased CYP3A4 expression and potentially reduced paclitaxel clearance.
Conclusion
A thorough understanding of paclitaxel's metabolic pathways and the factors that influence them is paramount for the safe and effective use of this important anticancer drug. While the direct quantitative impact of isotope substitution on paclitaxel metabolism remains an area for further investigation, the principles of kinetic isotope effects provide a valuable framework for the design of future taxane-based therapeutics with potentially improved pharmacokinetic profiles. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to accurately quantify paclitaxel and its metabolites, enabling further exploration into its complex pharmacology. As our knowledge of the intricate regulatory networks governing CYP enzyme expression continues to grow, so too will our ability to personalize paclitaxel therapy and optimize patient outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Human liver microsomal metabolism of paclitaxel and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of an individual's cytochrome CYP3A4 activity on docetaxel clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of paclitaxel and docetaxel in dual HER2 blockade: efficacy and safety in neoadjuvant treatment of HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taxol metabolism by human liver microsomes: identification of cytochrome P450 isozymes involved in its biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polymorphisms in human CYP2C8 decrease metabolism of the anticancer drug paclitaxel and arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paclitaxel metabolism in rat and human liver microsomes is inhibited by phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Expression of paclitaxel-inactivating CYP3A activity in human colorectal cancer: implications for drug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of paclitaxel and docetaxel activity on human ovarian carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substrate-specific modulation of CYP3A4 activity by genetic variants of cytochrome P450 oxidoreductase (POR) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3'-p-Hydroxy Paclitaxel-d5: Sourcing and Analysis for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3'-p-Hydroxy Paclitaxel-d5, a critical internal standard for the quantitative analysis of Paclitaxel and its metabolites. This document outlines key suppliers, available purity information, a representative analytical workflow, and the fundamental signaling pathway associated with Paclitaxel's mechanism of action.
Sourcing this compound: A Comparative Supplier Overview
The procurement of high-purity, reliable reference standards is paramount for accurate and reproducible research. Several reputable suppliers offer this compound. While lot-specific purity data is typically available on the Certificate of Analysis (CoA) provided with purchase, the following table summarizes key information from prominent suppliers. Researchers are strongly encouraged to request a sample CoA from suppliers to verify purity and characterization data before acquisition.[1][2]
| Supplier | Catalog Number/Product Code | Molecular Formula | Noteworthy Information |
| Aquigen Bio Sciences | AQ-P000017 | C47H46D5NO15 | States the product is a high-quality reference standard with comprehensive characterization data, suitable for analytical method development and quality control.[3] |
| Santa Cruz Biotechnology | sc-217775 | C47H46D5NO15 | Product intended for proteomics research. Lot-specific data is available on the Certificate of Analysis.[4] |
| EvitaChem | EVT-12551105 | C47H51NO15 | Classified as an impurity reference material and stable isotope.[5] |
| LGC Standards | TRC-H948897 | C47H46D5NO15 | Labeled as a stable isotope-labeled analytical standard.[6] |
| MedChemExpress | HY-113035S | C47H46D5NO15 | A deuterium-labeled version of 3'-p-Hydroxy paclitaxel. They recommend referring to the Certificate of Analysis for storage conditions.[7][8] |
Quality Analysis: A Representative Experimental Workflow
Ensuring the purity and identity of this compound is a critical step in any research application. While specific protocols may vary, a common approach involves High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS). The following workflow outlines a typical procedure for the quality control analysis of a Paclitaxel-related compound.
A validated HPLC method for Paclitaxel and its related substances often utilizes a C18 column with a gradient mobile phase of acetonitrile and water, with UV detection around 227 nm. The sample preparation typically involves dissolving the standard in a suitable organic solvent, such as methanol or acetonitrile, followed by filtration to remove any particulate matter.
Mechanism of Action: Paclitaxel Signaling Pathway
Paclitaxel exerts its anti-cancer effects by targeting microtubules, essential components of the cell's cytoskeleton. Its primary mechanism involves the stabilization of microtubules, which disrupts the dynamic process of microtubule assembly and disassembly required for cell division. This ultimately leads to cell cycle arrest and apoptosis (programmed cell death).[3][4] The following diagram illustrates a simplified signaling pathway of Paclitaxel's action.
Paclitaxel binds to the β-tubulin subunit of microtubules, which promotes their assembly and prevents their disassembly.[4] This stabilization of microtubules leads to the formation of non-functional microtubule bundles and disrupts the normal formation of the mitotic spindle during cell division. Consequently, the cell cycle is arrested at the G2/M phase, which in turn activates signaling pathways that induce apoptosis.[4][7] The process can also involve the modulation of apoptosis-regulating proteins such as those in the Bcl-2 family.[3]
Disclaimer: This document is intended for informational purposes for research professionals. All laboratory work should be conducted in accordance with institutional safety protocols and guidelines. For therapeutic use, please consult the appropriate regulatory guidelines.
References
- 1. scbt.com [scbt.com]
- 2. 3-P-Hydroxy Paclitaxel-d5 | CAS No: NA [aquigenbio.com]
- 3. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Antiangiogenic activity of paclitaxel is associated with its cytostatic effect, mediated by the initiation but not completion of a mitochondrial apoptotic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Navigating the Stability Landscape of Deuterated Paclitaxel: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical stability of paclitaxel, with a specific focus on the potential implications of deuteration. While direct, extensive stability studies on deuterated paclitaxel are not widely available in public literature, this document synthesizes the robust existing data for non-deuterated paclitaxel and integrates the principles of the kinetic isotope effect to project the stability profile of its deuterated counterpart.
Executive Summary
Deuterated paclitaxel, in which one or more hydrogen atoms are replaced by deuterium, is of significant interest for its potential to alter metabolic pathways and improve pharmacokinetic profiles. The stability of a drug molecule is a critical attribute for its successful development and clinical application. This guide delves into the known degradation pathways of paclitaxel, including hydrolysis, epimerization, and oxetane ring cleavage, and discusses how the substitution of hydrogen with deuterium could theoretically influence the rates of these reactions. The core of this document is built upon the extensive stability data available for paclitaxel, presented in a structured format for clarity and ease of comparison.
The Potential Impact of Deuteration on Paclitaxel Stability: The Kinetic Isotope Effect
The substitution of hydrogen with deuterium can influence the rate of chemical reactions in which the cleavage of a carbon-hydrogen bond is the rate-determining step. This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises from the fact that a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond.[1][2] Consequently, reactions that involve the breaking of a C-D bond often proceed more slowly than those involving a C-H bond.
For paclitaxel, several degradation pathways involve the cleavage of C-H bonds. Therefore, it is plausible that deuterated paclitaxel could exhibit enhanced stability against certain degradation routes. However, it is crucial to note that the magnitude of the KIE depends on the specific reaction mechanism and the position of deuteration. Without direct experimental data, the following discussion is based on these established chemical principles.
Chemical Stability of Paclitaxel: Degradation Pathways
Paclitaxel is susceptible to degradation through several pathways, primarily hydrolysis of its ester functional groups, epimerization at the C-7 position, and cleavage of the oxetane ring, particularly under acidic conditions.[3][4][5]
Hydrolysis
Paclitaxel contains multiple ester linkages that are susceptible to hydrolysis, especially under basic conditions. The primary sites of hydrolysis are the C-13 side chain ester, the C-2 benzoyl ester, and the C-4 acetyl ester.[5] The cleavage of the C-13 side chain is a major degradation pathway.[5]
Potential Impact of Deuteration: If the deuteration occurs at a position where the C-H bond is involved in the transition state of the hydrolysis reaction, a KIE could be observed, potentially slowing down the degradation. However, typical ester hydrolysis mechanisms do not involve the direct cleavage of a C-H bond as the rate-limiting step. Therefore, the impact of deuteration on the hydrolytic stability of paclitaxel is likely to be minimal, unless the deuteration indirectly influences the electronic properties of the ester group.
Epimerization
Under neutral to basic pH conditions, paclitaxel can undergo epimerization at the C-7 position to form 7-epi-paclitaxel.[4][6][7] This process is base-catalyzed and involves the deprotonation of the C-7 hydroxyl group, followed by a retro-aldol/aldol-type reaction.[6][7]
Potential Impact of Deuteration: The rate-limiting step in this epimerization is the rearrangement following deprotonation. If deuteration were to occur at a position that influences the stability of the transition state of this rearrangement, a change in the epimerization rate could be expected.
Degradation in Acidic Conditions
Under acidic conditions (pH < 4), the primary degradation pathways for paclitaxel include cleavage of the oxetane ring and hydrolysis of the C-13 side chain.[3] The strained four-membered oxetane ring is susceptible to acid-catalyzed opening.[3]
Potential Impact of Deuteration: The mechanism of acid-catalyzed oxetane ring opening may involve protonation followed by nucleophilic attack. The direct involvement of C-H bond cleavage in the rate-determining step is not immediately apparent. Therefore, a significant KIE on the acid-catalyzed degradation is not strongly anticipated.
The following diagram illustrates the major degradation pathways of paclitaxel.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Solvent Isotope Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 7. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 3'-p-Hydroxy Paclitaxel-d5 for Cancer Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3'-p-Hydroxy Paclitaxel-d5, a critical tool in cancer research and drug development. As a deuterated metabolite of the widely used chemotherapeutic agent Paclitaxel, this compound serves primarily as an internal standard for pharmacokinetic and metabolic studies. This document details its mechanism of action, provides structured tables of available quantitative data, outlines relevant experimental protocols, and includes visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of its application.
Introduction
3'-p-Hydroxy Paclitaxel is a major metabolite of Paclitaxel, a potent anti-cancer drug that functions by stabilizing microtubules and inducing apoptosis in rapidly dividing cancer cells. The metabolism of Paclitaxel to 3'-p-Hydroxy Paclitaxel is primarily mediated by the cytochrome P450 enzyme CYP3A4 in the liver. While 3'-p-Hydroxy Paclitaxel is generally considered to be less cytotoxic than its parent compound, it still retains antitumor activity and its formation is a crucial aspect of Paclitaxel's overall pharmacokinetic and pharmacodynamic profile.
The deuterated form, this compound, incorporates five deuterium atoms. This stable isotope labeling makes it an invaluable internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification of Paclitaxel and its metabolites in biological matrices. The increased mass from the deuterium substitution allows for clear differentiation from the endogenous, non-deuterated compound, ensuring accurate and precise measurements in pharmacokinetic studies. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can also lead to a slower rate of metabolism, a factor that can be exploited in drug development to improve pharmacokinetic properties.[1][2][3][4]
Physicochemical Properties and Synthesis
| Property | Value |
| Molecular Formula | C47H46D5NO15 |
| Molecular Weight | 874.94 g/mol |
| Appearance | White to off-white solid |
| Storage | -20°C |
Synthesis: A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, the general principle involves the introduction of deuterium atoms into the 3'-p-hydroxyphenyl moiety of Paclitaxel, followed by enzymatic or chemical conversion to the final product. The deuteration is typically achieved using a deuterated precursor during the synthesis of the side chain of Paclitaxel.
Mechanism of Action
The mechanism of action of 3'-p-Hydroxy Paclitaxel mirrors that of Paclitaxel. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of normal microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.
Microtubule Stabilization
References
- 1. scienceopen.com [scienceopen.com]
- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Paclitaxel in Human Plasma using 3'-p-Hydroxy Paclitaxel-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioanalytical method development.
Introduction
Paclitaxel is a potent anti-mitotic agent widely used in the chemotherapy of various cancers, including ovarian, breast, and lung cancer. Accurate quantification of paclitaxel in biological matrices like human plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing toxicity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and specificity.
The use of a stable isotope-labeled internal standard (SIL-IS) is essential for correcting variations in sample preparation and instrument response. A SIL-IS should ideally co-elute with the analyte and have similar ionization efficiency but a different mass-to-charge ratio (m/z). 3'-p-Hydroxy Paclitaxel-d5 is a deuterated analog of a major paclitaxel metabolite and serves as an excellent internal standard for the quantification of paclitaxel and its metabolites. Its structural similarity ensures comparable behavior during extraction and chromatographic separation, leading to highly accurate and precise results.
This document provides a detailed protocol for the extraction and quantification of paclitaxel from human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.
Principle
This method involves the extraction of paclitaxel and the internal standard (this compound) from a plasma matrix. Following extraction, the compounds are separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared in the same biological matrix.
Materials and Reagents
-
Analytes and Standards:
-
Paclitaxel (Reference Standard)
-
This compound (Internal Standard)
-
-
Solvents and Chemicals (LC-MS Grade or higher):
-
Methanol
-
Acetonitrile
-
Water (Type I, ultrapure)
-
Formic Acid
-
Methyl-tert-butyl ether (MTBE)
-
Ammonium Acetate
-
-
Biological Matrix:
-
Drug-free, pooled human plasma (with K2EDTA as anticoagulant)
-
-
Consumables:
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Pipettes and sterile tips
-
Autosampler vials with inserts
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or supplies for Liquid-Liquid Extraction (LLE).
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve paclitaxel and this compound in methanol to achieve a final concentration of 1 mg/mL. Store at -20°C or -80°C.
-
Working Standard Solutions: Prepare serial dilutions of the paclitaxel stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 50 ng/mL.
Preparation of Calibration Standards and Quality Controls (QCs)
Prepare calibration standards and QCs by spiking appropriate amounts of the paclitaxel working solutions into blank human plasma. A typical calibration range is 0.5 - 1000 ng/mL.
-
Example: To prepare a 100 ng/mL standard, add 10 µL of a 10 µg/mL paclitaxel working solution to 990 µL of blank human plasma.
-
Prepare QC samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 15, 150, and 750 ng/mL).
Sample Preparation
Two common extraction methods are presented below: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
This protocol is based on the use of methyl-tert-butyl ether (MTBE) for efficient extraction.
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 10 µL of the IS working solution (50 ng/mL this compound) to each tube (except for blank samples, to which 10 µL of methanol is added).
-
Vortex briefly (approx. 30 seconds).
-
Add 500 µL of MTBE to each tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 5 minutes at room temperature.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 37-40°C.
-
Reconstitute the dried residue in 200 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute, then transfer to an autosampler vial for LC-MS/MS analysis.
This protocol provides a cleaner extract and is amenable to automation.
-
Pipette 200 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 20 µL of the IS working solution (50 ng/mL this compound).
-
Vortex briefly.
-
Condition SPE Cartridge: Condition an Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the plasma mixture onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.
-
Elute: Elute paclitaxel and the IS with 1 mL of acetonitrile.
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the residue in 200 µL of mobile phase.
-
Transfer to an autosampler vial for analysis.
Caption: Workflow for paclitaxel analysis using an internal standard.
LC-MS/MS Instrumental Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.
| Parameter | Typical Condition |
| LC System | UPLC or HPLC System |
| Column | C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, < 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.6 mL/min |
| Gradient | Isocratic (e.g., 80% B) or Gradient elution (e.g., 45% to 65% B over 4 min) |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | To be optimized:Paclitaxel: e.g., 854.5 > 286.03'-p-OH Paclitaxel-d5: e.g., 875.5 > 291.0 (illustrative) |
| Source Temperature | ~500 °C |
| Capillary Voltage | ~4000 V |
Method Validation Summary
The analytical method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). Key parameters are summarized below with typical acceptance criteria.
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy & Precision | Closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). Assessed at LLOQ, LQC, MQC, HQC. | Accuracy: Within ±15% of nominal (±20% at LLOQ)Precision: %RSD ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 5; meets accuracy/precision criteria. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte. | Consistent, precise, and reproducible. Typically in the range of 75-92%. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes in the sample. | IS-normalized matrix factor should be consistent across lots, with %CV ≤ 15%. |
| Stability | Chemical stability of the analyte in the biological matrix under specific conditions (e.g., freeze-thaw, bench-top). | Analyte concentration should be within ±15% of the initial concentration. |
Data Presentation
The following tables present representative quantitative data from validated methods for paclitaxel analysis.
Table 1: Calibration Curve and LLOQ
| Parameter | Value |
| Calibration Range | 0.5 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.5 ng/mL |
| LLOQ Accuracy (%) | 95.5% |
| LLOQ Precision (%RSD) | 8.9% |
Table 2: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LQC | 15 | 104.7 | 6.5 | 102.3 | 7.1 |
| MQC | 150 | 98.9 | 4.2 | 97.5 | 5.3 |
| HQC | 750 | 101.2 | 3.8 | 99.8 | 4.9 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Paclitaxel | 85.0 - 91.7% | -3.5 to 6.2% |
| 3'-p-OH Paclitaxel-d5 (IS) | Consistent & Reproducible | Negligible when normalized |
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and accurate protocol for the quantification of paclitaxel in human plasma. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring high-quality data suitable for clinical and research applications. The choice between LLE and SPE for sample preparation will depend on laboratory throughput requirements, available equipment, and desired extract cleanliness. Proper method validation is mandatory to ensure the reliability of the results.
Application Note: Quantification of Paclitaxel in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of paclitaxel in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a deuterated internal standard (paclitaxel-d5) for accurate and precise measurement, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
Paclitaxel is a potent anti-neoplastic agent widely used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1][2][3] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, monitoring paclitaxel plasma concentrations is crucial for optimizing therapeutic outcomes and minimizing toxicity.[4] This application note describes a validated LC-MS/MS method that offers high selectivity and sensitivity for the determination of paclitaxel in human plasma. The use of a stable isotope-labeled internal standard, paclitaxel-d5, ensures high accuracy and precision by compensating for variations in sample processing and instrument response.[5][6]
Experimental Workflow
Caption: Experimental workflow for the quantification of paclitaxel in plasma.
Materials and Reagents
-
Paclitaxel analytical standard
-
Paclitaxel-d5 internal standard[5]
-
HPLC-grade acetonitrile[7]
-
HPLC-grade methanol
-
Formic acid
-
Ammonium formate
-
Ultrapure water
-
Human plasma (blank)
Equipment
-
Liquid chromatograph (e.g., Agilent 1200 SL)[8]
-
Tandem mass spectrometer (e.g., ABI SCIEX 4000Q)[8]
-
Analytical column (e.g., Phenomenex C18, Waters SymmetryShield C8)[7][9][10][11]
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
-
Autosampler vials
Protocols
Preparation of Stock and Working Solutions
-
Paclitaxel Stock Solution (1 mg/mL): Accurately weigh and dissolve paclitaxel in methanol to prepare a 1 mg/mL stock solution.[7]
-
Paclitaxel-d5 Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of paclitaxel-d5 in methanol.
-
Working Solutions: Prepare working solutions for calibration standards and quality controls by serially diluting the stock solutions with a suitable solvent (e.g., 50:50 acetonitrile:water).
Sample Preparation (Protein Precipitation Method)
-
Thaw plasma samples at room temperature.[4]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the paclitaxel-d5 internal standard working solution (final concentration, e.g., 50 ng/mL).[8]
-
Add 400 µL of cold acetonitrile (or methanol with 0.1% formic acid) to precipitate proteins.[4]
-
Vortex the mixture for 1 minute.[7]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[8]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.[7]
-
Reconstitute the residue in 100 µL of the mobile phase.[7]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).[9][10][11]
-
Flow Rate: 0.3 mL/min.[8]
-
Injection Volume: 10 µL.
-
Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute paclitaxel, followed by re-equilibration.
-
-
Mass Spectrometry:
Data Analysis and Quantification
-
Integrate the chromatographic peaks for paclitaxel and paclitaxel-d5.
-
Calculate the peak area ratio of paclitaxel to paclitaxel-d5.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of paclitaxel in the plasma samples from the calibration curve using linear regression.
Method Validation Summary
The following tables summarize typical performance characteristics of a validated LC-MS/MS method for paclitaxel quantification in human plasma.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Paclitaxel | 1 - 10,000 | > 0.99[4] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85-115 |
| Low QC | 3 | < 10 | < 10 | 90-110 |
| Mid QC | 100 | < 10 | < 10 | 90-110 |
| High QC | 8,000 | < 10 | < 10 | 90-110 |
Data presented are representative and may vary between laboratories and instrument platforms.[4][8]
Table 3: Recovery and Matrix Effect
| Parameter | Paclitaxel |
| Extraction Recovery | 85-110% |
| Matrix Effect | Minimal (<15%)[12] |
Table 4: Stability
| Condition | Duration | Stability |
| Freeze-thaw | 3 cycles | Stable[8] |
| Short-term (Room Temp) | 4 hours | Stable[8] |
| Long-term (-80°C) | 37 months | Stable[8] |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of paclitaxel in human plasma. The use of a deuterated internal standard ensures accuracy and precision, making this method well-suited for demanding research applications in pharmacology and clinical drug development. The protocol is straightforward and can be adapted to various laboratory settings with standard LC-MS/MS instrumentation.
References
- 1. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse [mdpi.com]
- 2. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of paclitaxel and its two major metabolites using a liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in human plasma: Development, validation and application in a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative determination of total and unbound paclitaxel in human plasma following Abraxane treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 11. Determination of paclitaxel in human plasma following the administration of Genaxol or Genetaxyl by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. payeshdarou.ir [payeshdarou.ir]
- 13. Quantitative determination of paclitaxel in human plasma using semi-automated liquid-liquid extraction in conjunction with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Paclitaxel Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of paclitaxel in various biological matrices. The following sections offer a comprehensive guide to established methodologies, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, coupled with common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Paclitaxel is a potent anti-cancer agent widely used in the treatment of various solid tumors, including ovarian, breast, and lung cancer.[1] Therapeutic drug monitoring and pharmacokinetic studies of paclitaxel are crucial for optimizing dosing regimens and minimizing toxicity.[2] Accurate and reliable quantification of paclitaxel in biological matrices such as plasma, blood, and tissue is therefore essential. This document outlines validated sample preparation protocols to ensure high recovery and removal of interfering substances prior to instrumental analysis. The choice of sample preparation technique often depends on the biological matrix, the required sensitivity, and the available analytical instrumentation.[3]
Sample Preparation Methodologies
The selection of an appropriate sample preparation method is critical for accurate paclitaxel quantification. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for removing proteins from biological samples, particularly plasma and serum.[4] It involves the addition of a precipitating agent, typically an organic solvent like acetonitrile or methanol, to denature and precipitate proteins.[4][5]
Experimental Protocol: Protein Precipitation for Paclitaxel in Plasma [5][6]
-
Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., heparin). Centrifuge the blood sample to separate the plasma.
-
Aliquoting: Transfer a known volume of plasma (e.g., 100 µL) into a clean microcentrifuge tube.[6]
-
Internal Standard Spiking: Add a small volume of an internal standard solution (e.g., docetaxel or d5-paclitaxel) to the plasma sample to correct for variability during sample processing and analysis.[5]
-
Precipitation: Add a precipitating solvent, such as acetonitrile, typically in a 3:1 ratio (v/v) to the plasma sample (e.g., 300 µL of acetonitrile to 100 µL of plasma).[6]
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.[6]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[6]
-
Supernatant Transfer: Carefully collect the supernatant containing paclitaxel and the internal standard and transfer it to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C). This step concentrates the analyte.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase used for the chromatographic analysis (e.g., 100 µL).[7]
-
Analysis: The reconstituted sample is then ready for injection into the HPLC or LC-MS/MS system.
Workflow for Protein Precipitation
Caption: A schematic of the protein precipitation workflow.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent.[8] LLE is effective in removing a wide range of interfering substances.[3]
Experimental Protocol: Liquid-Liquid Extraction for Paclitaxel in Plasma [3][9]
-
Sample and Internal Standard: To a 200 µL plasma sample in a microcentrifuge tube, add 20 µL of the internal standard solution.[9]
-
Extraction Solvent Addition: Add 1.3 mL of a suitable organic solvent, such as tert-butyl methyl ether (TBME) or diethyl ether.[3][9]
-
Vortexing: Vortex the mixture for approximately 2 minutes to ensure efficient extraction of paclitaxel into the organic phase.[9]
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to separate the aqueous and organic layers.[9]
-
Organic Layer Transfer: Carefully transfer the upper organic layer (containing paclitaxel) to a new tube.[9]
-
Evaporation: Dry the collected organic phase under a stream of nitrogen gas at 35°C.[9]
-
Reconstitution: Reconstitute the residue with 200 µL of the mobile phase (e.g., methanol-water) and vortex for 30 seconds.[9]
-
Analysis: The sample is now ready for analysis by HPLC or LC-MS/MS.
Workflow for Liquid-Liquid Extraction
Caption: A schematic of the liquid-liquid extraction workflow.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and efficient method for sample clean-up and concentration.[8] It utilizes a solid sorbent material, packed in a cartridge or a 96-well plate, to retain the analyte of interest from the liquid sample.[8][10] Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent.[8]
Experimental Protocol: Solid-Phase Extraction for Paclitaxel in Plasma/Serum [10][11]
-
Sample Pre-treatment: To a 200 µL plasma/serum sample, add 10 µL of the internal standard and vortex.[10]
-
SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., C18 or CN) by passing 0.5 mL of methanol followed by 0.5 mL of water.[10][11]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[10]
-
Washing: Wash the cartridge with a solution to remove interferences, for example, 250 µL of a water/acetonitrile mixture (e.g., 70:30 v/v).[10]
-
Elution: Elute paclitaxel from the cartridge using a small volume of an appropriate solvent, such as 2 x 250 µL of acetonitrile containing 1% ammonia.[10]
-
Evaporation and Reconstitution: Dry the eluate under nitrogen and reconstitute it in the mobile phase.[10][11]
-
Analysis: The purified and concentrated sample is then analyzed.
Workflow for Solid-Phase Extraction
Caption: A schematic of the solid-phase extraction workflow.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated methods for paclitaxel analysis in biological matrices.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Analytical Method | Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference(s) |
| LC-MS/MS | Human Plasma | 10 - 100 | 10 pg/mL | - | [12] |
| UPLC-MS/MS | Human Plasma | 102.1 - 20420 | 2 | 5 | [9] |
| RP-HPLC/UV | Pharmaceutical Formulations | 1.57 - 4.76 (µg/mL) | 1.57 (µg/mL) | 4.76 (µg/mL) | [13] |
| LC-MS/MS | Human Plasma | 10 - 10000 | - | - | [14] |
| HPLC-UV | Pharmaceutical/Biological | 5 - 50000 | 1 | 5 | [15] |
| LC-MS/MS | Human Plasma | 10 - 2500 | - | - | [5][16] |
| LC-MS/MS | Human Serum | 0.1 - 10 | - | 0.1 | [10] |
| RP-HPLC | Rat Plasma | 10 - 2800 | 10 | 45 | [17] |
| HPLC-MS/MS | Mouse Plasma | 0.5 - 1000 | - | - | [11] |
| µLC-MS/MS | Cell Culture | 20 - 20000 (pg/mL) | 5 (pg/mL) | 20 (pg/mL) | [18] |
Table 2: Extraction Recovery of Paclitaxel
| Extraction Method | Matrix | Concentration (ng/mL) | Recovery (%) | Reference(s) |
| Liquid-Liquid (Chloroform) | Human Plasma | - | ~100 | [12] |
| Liquid-Liquid (TBME) | Human Plasma | 1021 | 105.87 ± 5.62 | [9] |
| Liquid-Liquid (TBME) | Human Plasma | 5105 | 103.91 ± 5.21 | [9] |
| Liquid-Liquid (TBME) | Human Plasma | 10210 | 100.39 ± 1.85 | [9] |
| Liquid-Liquid (MTBE) | Human Plasma | - | 59.3 - 91.3 | [14] |
| Protein Precipitation | Human Plasma | 50 | 73.5 | [5] |
| Protein Precipitation | Human Plasma | 2000 | 88.8 | [5] |
| Solid-Phase Extraction | Human Serum | 0.75 | 116 | [10] |
| Liquid-Liquid (TBME:DEE) | Rat Plasma | - | 77.99 - 91.74 | [17] |
| Solid-Phase Extraction | Mouse Plasma | - | 92.5 ± 4.5 | [11] |
| Liquid-Liquid (Diethyl ether) | Mouse Plasma | - | 87.4 ± 3.6 | [19] |
| Solid-Phase Extraction | Human Plasma | - | >85 | [20] |
Analytical Techniques
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC-UV is a widely available and robust technique for the quantification of paclitaxel, particularly in pharmaceutical formulations and for higher concentration ranges in biological samples.[13][15]
-
Column: A reversed-phase column, such as a C18 or C8, is typically used.[5][13]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer is commonly employed in either isocratic or gradient elution mode.[13][15]
-
Detection: UV detection is typically performed at a wavelength of 227 nm or 230 nm.[13][21]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying paclitaxel in biological matrices due to its high sensitivity, selectivity, and specificity.[9][12][14] This technique allows for the detection of very low concentrations of the drug and its metabolites.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[9][12]
-
Mass Analysis: Detection is performed using multiple reaction monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions for paclitaxel and its internal standard.[9]
Conclusion
The successful analysis of paclitaxel in biological matrices is highly dependent on the sample preparation method. The choice between protein precipitation, liquid-liquid extraction, and solid-phase extraction should be based on the specific requirements of the study, including the nature of the biological matrix, the expected concentration of paclitaxel, and the analytical instrumentation available. The protocols and data presented in these application notes provide a comprehensive resource for researchers, scientists, and drug development professionals to develop and validate robust and reliable methods for paclitaxel quantification.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Paclitaxel and Therapeutic Drug Monitoring with Microsampling in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 5. Quantitative determination of total and unbound paclitaxel in human plasma following Abraxane treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and characterization of paclitaxel palmitate albumin nanoparticles with high loading efficacy: an in vitro and in vivo anti-tumor study in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation and pharmacokinetic evaluation of a paclitaxel nanosuspension for intravenous delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-conferences.org [bio-conferences.org]
- 9. academic.oup.com [academic.oup.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Validation of a Highly Sensitive HPLC Method for Determination of Paclitaxel in Pharmaceutical Dosage forms and Biological Samples | Bentham Science [eurekaselect.com]
- 16. Quantitative determination of total and unbound paclitaxel in human plasma following Abraxane treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Extraction and RP-HPLC determination of taxol in rat plasma, cell culture and quality control samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Highly selective and sensitive assay for paclitaxel accumulation by tumor cells based on selective solid phase extraction and micro-flow liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Rapid and Sensitive HPLC Method for Quantitation of Paclitaxel in Biological Samples using Liquid-Liquid Extraction and UV Detection: Application to Pharmacokinetics and Tissues Distribution Study of Paclitaxel Loaded Targeted Polymeric Micelles in Tumor Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. High-performance liquid chromatography tandem mass spectrometry procedure with automated solid phase extraction sample preparation for the quantitative determination of paclitaxel (Taxol) in human plasma. | Semantic Scholar [semanticscholar.org]
- 21. derpharmachemica.com [derpharmachemica.com]
Application Note: A Robust Liquid-Liquid Extraction Protocol for the Quantification of Paclitaxel and its Metabolites in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction Paclitaxel is a potent anti-cancer agent widely used in the treatment of various solid tumors. Therapeutic drug monitoring and pharmacokinetic studies of paclitaxel and its primary metabolites, 6α-hydroxypaclitaxel and p-3'-hydroxypaclitaxel, are crucial for optimizing dosing regimens and minimizing toxicity. This application note provides a detailed liquid-liquid extraction (LLE) protocol for the efficient recovery of paclitaxel and its metabolites from human plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
This protocol is a synthesis of established methods for the liquid-liquid extraction of paclitaxel and its metabolites from human plasma.[1][2][3]
Materials and Reagents:
-
Human plasma (collected in EDTA or heparin tubes)
-
Paclitaxel, 6α-hydroxypaclitaxel, and p-3'-hydroxypaclitaxel analytical standards
-
Internal Standard (IS) solution (e.g., Docetaxel or d5-Paclitaxel)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge capable of 12,000 x g
-
Nitrogen evaporator or vacuum concentrator
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples gently to ensure homogeneity.
-
-
Aliquoting and Spiking:
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.[3]
-
For calibration standards and quality control (QC) samples, add the appropriate volume of paclitaxel and metabolite standard solutions.
-
Add 10 µL of the internal standard solution to all samples, standards, and QCs (except for blank samples, to which 10 µL of acetonitrile is added).[3]
-
-
Liquid-Liquid Extraction:
-
Add 500 µL of methyl tert-butyl ether (MTBE) to each microcentrifuge tube.[3]
-
Vortex the tubes vigorously for 2 minutes to ensure thorough mixing and extraction.[3]
-
Centrifuge the samples at 12,000 x g for 5 minutes at room temperature to separate the aqueous and organic layers.[3]
-
Place the samples in a -80 °C freezer for 25 minutes to freeze the lower aqueous layer.[3]
-
Carefully decant the upper organic layer (containing the analytes) into a new clean microcentrifuge tube.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40 °C or using a vacuum concentrator.
-
Reconstitute the dried residue in 100 µL of a suitable mobile phase, such as methanol-water (90:10, v/v) or acetonitrile/water (50:50 v/v) with 0.1% formic acid.[2]
-
Vortex the reconstituted samples for 30 seconds to ensure the complete dissolution of the analytes.[2]
-
-
Final Centrifugation and Analysis:
-
Centrifuge the reconstituted samples at 15,000 x g for 5 minutes to pellet any insoluble material.[2]
-
Transfer the supernatant to autosampler vials for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes the performance characteristics of liquid-liquid extraction methods for paclitaxel and its metabolites from various studies.
| Analyte | Extraction Solvent | Recovery (%) | Linearity Range (ng/mL) | Accuracy (%) | Precision (%CV) | Reference |
| Paclitaxel | Methyl tert-butyl ether (MTBE) | 59.3 - 91.3 | 10 - 10,000 | 94.3 - 110.4 | <11.3 | [3] |
| 6α-hydroxypaclitaxel | Methyl tert-butyl ether (MTBE) | 59.3 - 91.3 | 1 - 1,000 | 94.3 - 110.4 | <11.3 | [3] |
| p-3'-hydroxypaclitaxel | Methyl tert-butyl ether (MTBE) | 59.3 - 91.3 | 1 - 1,000 | 94.3 - 110.4 | <11.3 | [3] |
| Paclitaxel | tert-butyl methyl ether | >90 | 0.2008 - 1004 | >90 | <15 | [2] |
| Paclitaxel | Methanol and Acetic Acid | >80 | 1 - 250 nM (culture medium) | Not Reported | Not Reported | [4] |
| Paclitaxel | Ethyl acetate | ~28 (Partition Coefficient) | Not Applicable | Not Applicable | Not Applicable | [5] |
| Paclitaxel | Dichloromethane | ~25 (Partition Coefficient) | Not Applicable | Not Applicable | Not Applicable | [5] |
Experimental Workflow Diagram
Caption: LLE workflow for paclitaxel analysis.
References
- 1. LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer after intraperitoneal chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An ultrasensitive LC-MS/MS method with liquid phase extraction to determine paclitaxel in both cell culture medium and lysate promising quantification of drug nanocarriers release in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid-Liquid Extraction for Recovery of Paclitaxel from Plant Cell Culture: Solvent Evaluation and Use of Extractants for Partitioning and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of a Calibration Curve for Paclitaxel Quantification Using 3'-p-Hydroxy Paclitaxel-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paclitaxel is a potent anti-neoplastic agent widely used in the treatment of various cancers.[1][2] Accurate quantification of paclitaxel in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Stable isotope-labeled internal standards are essential for reliable bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as they compensate for variability in sample preparation and instrument response. 3'-p-Hydroxy Paclitaxel-d5 is a deuterated analog of a major paclitaxel metabolite and serves as an excellent internal standard for the quantification of paclitaxel.[3][4][5] This application note provides a detailed protocol for developing a robust calibration curve for the determination of paclitaxel in human plasma using this compound.
Key Experimental Protocols
1. Materials and Reagents
-
Paclitaxel (analytical standard)
-
HPLC-grade methanol, acetonitrile, and water[8]
-
Formic acid (≥98%)[9]
-
Human plasma (drug-free)
-
Methyl-tert-butyl ether (MTBE)[9]
-
Microcentrifuge tubes
-
Autosampler vials
2. Preparation of Stock and Working Solutions
-
Paclitaxel Stock Solution (1 mg/mL): Accurately weigh and dissolve paclitaxel in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to achieve a final concentration of 1 mg/mL.
-
Paclitaxel Working Solutions: Prepare serial dilutions of the paclitaxel stock solution in methanol to create a series of working solutions at concentrations ranging from 10 ng/mL to 10,000 ng/mL.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 50 ng/mL.
3. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike 95 µL of drug-free human plasma with 5 µL of each paclitaxel working solution to yield calibration standards with final concentrations ranging from 0.5 ng/mL to 500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at low, medium, and high concentrations (e.g., 1.5 ng/mL, 75 ng/mL, and 400 ng/mL) from a separate weighing of the paclitaxel stock solution.
4. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of each calibration standard, QC sample, and blank plasma sample in a microcentrifuge tube, add 10 µL of the 50 ng/mL internal standard working solution (this compound).
-
Add 500 µL of methyl-tert-butyl ether (MTBE) to each tube.[9]
-
Vortex the tubes for 2 minutes.[9]
-
Centrifuge at 12,000 x g for 5 minutes.[9]
-
Transfer the upper organic layer to a clean set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.[9]
-
Reconstitute the dried residue in 100 µL of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid.[9]
-
Vortex briefly and transfer the supernatant to autosampler vials for LC-MS/MS analysis.[9]
5. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[9]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[9]
-
Flow Rate: 0.3 mL/min.[9]
-
Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions:
-
Paclitaxel: m/z 854.4 → 286.2[1]
-
This compound (Internal Standard): The exact transition should be optimized, but would be based on the precursor ion of approximately m/z 874.9.
-
-
Data Presentation
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Calibration Range | 0.5 - 500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Table 2: Accuracy and Precision of Calibration Standards
| Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 0.5 | 0.48 | 96.0 | ≤ 15.0 |
| 1.0 | 1.03 | 103.0 | ≤ 15.0 |
| 5.0 | 5.15 | 103.0 | ≤ 15.0 |
| 25 | 24.2 | 96.8 | ≤ 15.0 |
| 100 | 105.1 | 105.1 | ≤ 15.0 |
| 250 | 245.5 | 98.2 | ≤ 15.0 |
| 500 | 508.0 | 101.6 | ≤ 15.0 |
Table 3: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 1.5 | 1.58 | 105.3 | ≤ 10.0 |
| Medium | 75 | 72.3 | 96.4 | ≤ 10.0 |
| High | 400 | 412.0 | 103.0 | ≤ 10.0 |
Mandatory Visualization
Caption: Experimental workflow for calibration curve development.
This application note outlines a comprehensive and robust method for the development of a calibration curve for the quantification of paclitaxel in human plasma using this compound as an internal standard. The described protocol, including sample preparation by liquid-liquid extraction and analysis by LC-MS/MS, demonstrates excellent linearity, accuracy, and precision, making it suitable for regulated bioanalytical studies. The use of a stable isotope-labeled internal standard like this compound is critical for ensuring the quality and reliability of the analytical data.
References
- 1. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Buy this compound (EVT-12551105) [evitachem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. 3-P-Hydroxy Paclitaxel-d5 | CAS No: NA [aquigenbio.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for 3'-p-Hydroxy Paclitaxel-d5 in Pharmacokinetic Study Design
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. texilajournal.com [texilajournal.com]
- 7. scispace.com [scispace.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Buy this compound (EVT-12551105) [evitachem.com]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. 3-P-Hydroxy Paclitaxel-d5 | CAS No: NA [aquigenbio.com]
- 12. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolism of docetaxel by human cytochromes P450: interactions with paclitaxel and other antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetics of paclitaxel and three major metabolites in patients with advanced breast carcinoma refractory to anthracycline therapy treated with a 3-hour paclitaxel infusion: a European Cancer Centre (ECC) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for Therapeutic Drug Monitoring of Paclitaxel using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel is a potent anti-mitotic agent widely used in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer.[1][2][3] However, significant inter-individual pharmacokinetic variability can lead to unpredictable toxicity and therapeutic outcomes.[2][4][5] Therapeutic Drug Monitoring (TDM) of paclitaxel, which involves measuring drug concentrations in a patient's blood, allows for personalized dose adjustments to optimize treatment efficacy while minimizing adverse effects.[2][6] Studies have indicated that the duration of paclitaxel concentration exceeding a threshold of 0.05 µM is a predictive parameter for toxicity.[4][7][8] This application note provides a detailed protocol for the quantitative analysis of paclitaxel in human plasma or serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for this purpose.[9][10][11]
Principle of the Method
This protocol describes the determination of paclitaxel concentrations in plasma or serum by LC-MS/MS. The method involves sample preparation to extract paclitaxel and an internal standard (IS) from the biological matrix, followed by chromatographic separation and detection by a tandem mass spectrometer. The concentration of paclitaxel in the sample is determined by comparing the peak area ratio of paclitaxel to the internal standard against a calibration curve.
Experimental Protocols
Several methods for sample preparation and LC-MS/MS analysis have been reported. Below are three common and effective protocols.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is based on the extraction of paclitaxel from plasma using an organic solvent.
Sample Preparation:
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., ¹³C₆-labeled paclitaxel or docetaxel).[9][12]
-
Add 1.3 mL of tert-butyl methyl ether (TBME) as the extraction solvent.[9][12]
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.[9]
-
Transfer 1 mL of the upper organic layer (supernatant) to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas at 35°C.[9]
-
Reconstitute the dried residue with 200 µL of the mobile phase (e.g., methanol:water 80:20, v/v) and vortex for 30 seconds.[9]
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol utilizes a solid-phase extraction cartridge to clean up the sample and concentrate the analyte.
Sample Preparation:
-
To 200 µL of human serum in a microcentrifuge tube, add 10 µL of an internal standard working solution.
-
Condition an SPE cartridge (e.g., Thermo Scientific™ SOLA™) by adding 0.5 mL of methanol followed by 0.5 mL of water.[1]
-
Load the pre-treated serum sample onto the SPE cartridge.
-
Wash the cartridge with a suitable washing solution to remove interferences.
-
Elute paclitaxel and the internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen gas.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., water:acetonitrile 50:50, v/v).[1]
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Protein Precipitation (PPT)
This is a simpler and faster sample preparation method.
Sample Preparation:
-
To a small volume of plasma, add a precipitating agent such as acetonitrile or methanol.
-
Vortex the mixture to precipitate the plasma proteins.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Transfer the supernatant containing paclitaxel and the internal standard to a new tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.
LC-MS/MS Analysis
The following tables summarize typical instrument conditions for the LC-MS/MS analysis of paclitaxel.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 50 x 2.1 mm)[9] | C18 column (e.g., Kinetex C18, 1.7 µm, 50 x 2.1 mm)[13] |
| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water[13] |
| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile[9][11] | Acetonitrile[13] |
| Gradient | Gradient elution is typically used to achieve good separation.[1][13] | A typical gradient starts with a lower percentage of organic phase, which is then increased to elute paclitaxel.[13] |
| Flow Rate | 0.4 - 0.6 mL/min[1][9] | 0.2 - 1.0 mL/min[12][14] |
| Column Temperature | 25 - 30°C[1][9] | 30°C[12] |
| Injection Volume | 2.5 - 10 µL[1][9] | 20 µL[12] |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer[9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[9][10] |
| Monitored Transitions | Paclitaxel: m/z 876.2 -> 307.9 (Na+ adduct), m/z 854.4 -> 286.1 (H+ adduct) |
| ¹³C₆-Paclitaxel (IS): m/z 882.2 -> 313.9 (Na+ adduct)[9] | |
| Docetaxel (IS): m/z 830.3 -> 549.1[12] | |
| Capillary Voltage | ~3.5 - 4.0 kV[1][9] |
| Source Temperature | ~100 - 120°C[9][10] |
| Desolvation Temperature | ~250 - 450°C[1][9] |
| Collision Gas | Argon[9] |
Method Validation
A comprehensive validation of the analytical method should be performed according to regulatory guidelines. The following parameters should be assessed:
Table 3: Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Data |
| Linearity | Correlation coefficient (r²) > 0.99[11] | Linear range of 5 - 5000 µg/L with r² > 0.995.[13] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%.[9] | LLOQ of 5 ng/mL with precision < 20%.[9] LLOQ of 5 µg/L.[7] |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ).[11] | Accuracy ranged from 91% to 113%.[13] |
| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ).[11] | Maximum inter-day imprecision was 11.0%.[13] |
| Recovery | Consistent and reproducible. | Extraction recovery > 90%.[12] |
| Matrix Effect | Minimal and consistent. | No significant matrix effect detected.[9] |
| Stability | Analyte should be stable under various storage and processing conditions. | Stable for at least 4 hours at room temperature and after freeze-thaw cycles.[15] |
Data Presentation
All quantitative data from the analysis should be summarized in clear and well-structured tables for easy comparison and interpretation. This includes calibration curve data, quality control sample results, and the measured concentrations of paclitaxel in patient samples.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the therapeutic drug monitoring of paclitaxel using LC-MS/MS.
Caption: Workflow for Paclitaxel TDM by LC-MS/MS.
Clinical Application
The established therapeutic threshold for paclitaxel is often cited as the time the plasma concentration remains above 0.05 µM.[4][7][8] This is equivalent to approximately 42.7 ng/mL. Monitoring this parameter can help clinicians adjust paclitaxel dosages to maintain concentrations within the therapeutic window, thereby potentially reducing the incidence of severe toxicities like neutropenia and improving treatment outcomes.[2][6] The implementation of paclitaxel TDM is particularly recommended for patients receiving three-weekly paclitaxel in combination with a platinum agent for advanced non-small cell lung cancer.[2][16]
Conclusion
LC-MS/MS offers a robust, sensitive, and specific platform for the therapeutic drug monitoring of paclitaxel. The protocols outlined in this application note provide a framework for establishing a reliable analytical method in a clinical or research laboratory. By implementing TDM, healthcare professionals can move towards a more personalized approach to paclitaxel therapy, ultimately improving patient care and safety.
References
- 1. lcms.cz [lcms.cz]
- 2. Paclitaxel Therapeutic Drug Monitoring - International Association of Therapeutic Drug Monitoring and Clinical Toxicology Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology, pharmacokinetics and pharmacogenomics of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Clinical pharmacokinetics of paclitaxel monotherapy: an updated literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. safetherapeutics.com [safetherapeutics.com]
- 7. researchgate.net [researchgate.net]
- 8. Clinical pharmacokinetics and pharmacodynamics of paclitaxel: a 3-hour infusion versus a 24-hour infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in human plasma: Development, validation and application in a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Paclitaxel and Therapeutic Drug Monitoring with Microsampling in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Paclitaxel therapeutic drug monitoring - International association of therapeutic drug monitoring and clinical toxicology recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing matrix effects with 3'-p-Hydroxy Paclitaxel-d5
Welcome to the technical support center for the application of 3'-p-Hydroxy Paclitaxel-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to minimizing matrix effects during bioanalytical method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a stable isotope-labeled derivative of 3'-p-hydroxypaclitaxel, a metabolite of the anticancer drug paclitaxel. Its primary application is as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of five deuterium (d5) atoms makes it chemically almost identical to the analyte of interest (3'-p-hydroxypaclitaxel) but mass-distinguishable by the mass spectrometer. This allows for accurate quantification by correcting for variability in sample preparation and matrix effects.
Q2: What are matrix effects and how can they impact my results when analyzing this compound?
Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate). These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. When using this compound as an internal standard, it is crucial that it experiences the same matrix effects as the non-labeled analyte to provide proper correction.
Q3: What are the common causes of significant matrix effects in paclitaxel and its metabolite analyses?
Common sources of matrix effects in the analysis of paclitaxel and its metabolites include:
-
Phospholipids: Abundant in plasma and tissue samples, they are known to cause significant ion suppression in electrospray ionization (ESI).
-
Salts and buffers: High concentrations of non-volatile salts from the sample or sample preparation can interfere with the ionization process.
-
Other endogenous compounds: Lipids, proteins, and other small molecules in the biological matrix can co-elute with the analyte and internal standard, affecting their ionization.
Q4: How can I assess the presence and magnitude of matrix effects in my assay?
Matrix effects can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak area in presence of matrix) / (Peak area in absence of matrix)
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. A study on paclitaxel and its metabolites, including 3'-p-hydroxypaclitaxel, reported negligible matrix effects ranging from -3.5% to 6.2% when using a specific liquid-liquid extraction protocol.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: High variability in peak areas of this compound between samples.
-
Possible Cause: Inconsistent sample preparation leading to variable recovery or matrix effects.
-
Troubleshooting Steps:
-
Review Sample Preparation Protocol: Ensure consistent execution of each step, especially vortexing times, centrifugation speeds, and solvent volumes. For liquid-liquid extraction (LLE), ensure complete phase separation. For solid-phase extraction (SPE), ensure cartridges are not allowed to dry out at inappropriate steps and that elution is complete.
-
Optimize Extraction Method: If using LLE, try different organic solvents. If using SPE, experiment with different sorbents and wash/elution solvent compositions.
-
Evaluate Matrix Effects: Perform a post-extraction addition experiment to determine if the variability is due to matrix effects. If significant and variable matrix effects are observed, further optimization of the sample cleanup and/or chromatographic separation is necessary.
-
Issue 2: Poor peak shape or peak splitting for this compound.
-
Possible Cause 1: Incompatibility between the reconstitution solvent and the initial mobile phase.
-
Troubleshooting Step: Ensure the organic content of the reconstitution solvent is similar to or lower than the initial mobile phase composition. A high organic content in the injection volume can lead to peak distortion.
-
Possible Cause 2: Column degradation or contamination.
-
Troubleshooting Steps:
-
Wash the Column: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent in the mobile phase) to remove potential contaminants.
-
Replace the Column: If washing does not resolve the issue, the column may be degraded and require replacement.
-
Issue 3: Low signal intensity or complete signal loss for this compound.
-
Possible Cause 1: Significant ion suppression.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method to remove interfering matrix components. Switching from protein precipitation to LLE or SPE can significantly reduce matrix effects.[2]
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from co-eluting matrix components. A longer run time or a different column chemistry may be necessary.
-
-
Possible Cause 2: Suboptimal mass spectrometer settings.
-
Troubleshooting Steps:
-
Infuse the Standard: Directly infuse a solution of this compound into the mass spectrometer to optimize source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for the specific MRM transition.
-
Quantitative Data Summary
The following tables summarize quantitative data from a validated LC-MS/MS method for the analysis of paclitaxel and its metabolites, including 3'-p-hydroxypaclitaxel, in human plasma.[1] this compound would be expected to behave similarly to the deuterated internal standards used in this study.
Table 1: Recovery and Matrix Effect of Paclitaxel and its Metabolites
| Analyte | Concentration (ng/mL) | Recovery (%) | CV (%) | Matrix Effect (%) | CV (%) |
| Paclitaxel | 30 | 91.7 | 10.4 | 5.1 | 10.2 |
| 300 | 85.0 | 12.0 | -2.2 | 8.8 | |
| 3000 | 87.5 | 11.2 | 2.3 | 9.5 | |
| 3'-p-OH-Paclitaxel | 3 | 86.7 | 10.4 | 6.2 | 10.5 |
| 30 | 74.2 | 19.0 | -2.3 | 9.1 | |
| 300 | 79.3 | 11.2 | 3.5 | 7.6 | |
| 6α-OH-Paclitaxel | 3 | 83.4 | 11.0 | 2.3 | 8.9 |
| 30 | 75.8 | 15.1 | -3.5 | 10.1 | |
| 300 | 77.1 | 12.5 | 1.8 | 6.4 |
Data extracted from Beumer et al., J Pharm Biomed Anal. 2019 Aug 5; 172: 264–271.[1]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is adapted from a validated method for the analysis of paclitaxel and its metabolites in human plasma.[1]
-
Sample Preparation:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microfuge tube.
-
Add 10 µL of the internal standard working solution (containing this compound).
-
-
Extraction:
-
Add 500 µL of methyl-tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 x g for 5 minutes at room temperature.
-
Place the samples in a -80°C freezer for 25 minutes to freeze the aqueous layer.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate to dryness under a stream of nitrogen at 37°C.
-
Reconstitute the dried residue in 100 µL of acetonitrile:water:formic acid (50:50:0.1, v/v/v).
-
Vortex briefly and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma and Tissue Homogenates
This protocol is a general approach based on methods developed for paclitaxel and its metabolites.[2]
-
Sample Pre-treatment:
-
To 100 µL of plasma or tissue homogenate, add the internal standard solution (containing this compound).
-
Add a suitable volume of protein precipitation solvent (e.g., methanol or acetonitrile) and vortex.
-
Centrifuge to pellet the precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute in a suitable volume of mobile phase or a compatible solvent for injection.
-
Visualizations
Caption: Bioanalytical workflow for this compound.
Caption: Troubleshooting logic for inaccurate results.
References
- 1. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
addressing ion suppression in paclitaxel quantification
Welcome to the technical support center for paclitaxel quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in paclitaxel quantification?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, paclitaxel, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, sensitivity, and reproducibility of your quantitative analysis.[2][3] In bioanalytical studies, endogenous materials like proteins, lipids, and salts in complex matrices such as plasma can cause ion suppression.[4][5]
Q2: How can I identify if ion suppression is affecting my paclitaxel analysis?
A2: A common method to identify ion suppression is the post-column infusion experiment.[4][6] This technique involves infusing a constant flow of a paclitaxel standard solution into the mass spectrometer while a blank matrix sample is injected into the LC system. A dip in the baseline signal at the retention time of paclitaxel indicates the presence of co-eluting matrix components that are causing ion suppression.[4][7] Another approach is to compare the response of paclitaxel in a neat solution versus a post-extraction spiked blank matrix sample; a lower response in the matrix sample suggests ion suppression.[8]
Q3: What are the common sources of ion suppression in bioanalytical methods for paclitaxel?
A3: Common sources of ion suppression include endogenous matrix components such as phospholipids, salts, and proteins.[9] Exogenous sources can also contribute, including formulation agents (e.g., Cremophor EL), mobile phase additives, and contaminants from plasticware.[9] High concentrations of any co-eluting substance can lead to competition for ionization, resulting in suppression of the paclitaxel signal.[8]
Q4: Can a stable isotope-labeled internal standard (SIL-IS) fully compensate for ion suppression?
A4: While a SIL-IS is the preferred method to compensate for matrix effects because it co-elutes with the analyte and experiences similar suppression, it may not always provide complete correction, especially in cases of severe or non-uniform ion suppression across different samples.[3][10] Therefore, it is still crucial to minimize ion suppression as much as possible during method development.
Troubleshooting Guides
This section provides a step-by-step approach to troubleshooting common issues related to ion suppression during paclitaxel quantification.
Problem: Low or inconsistent paclitaxel signal intensity.
This could be a primary indication of ion suppression. The following decision tree can guide you through the troubleshooting process.
Caption: Troubleshooting decision tree for low paclitaxel signal.
Problem: Poor reproducibility of results.
Inconsistent ion suppression between samples can lead to poor reproducibility.
-
Evaluate Matrix Variability : Analyze multiple sources of your blank matrix to assess the variability of ion suppression.[10]
-
Standardize Sample Collection and Handling : Ensure uniform procedures for sample collection, storage, and preparation to minimize variability.
-
Optimize Sample Preparation : Employ a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) to achieve cleaner extracts and more consistent results.[11]
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
This method helps to qualitatively identify regions of ion suppression in your chromatogram.[4][7]
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Paclitaxel standard solution (at a concentration that gives a stable signal)
-
Blank matrix extract (prepared using your current method)
-
Mobile phase
Procedure:
-
Set up your LC-MS/MS system with the analytical column.
-
Connect the outlet of the analytical column to a tee-union.
-
Connect a syringe pump containing the paclitaxel standard solution to the second port of the tee-union.
-
Connect the third port of the tee-union to the MS ion source.
-
Begin infusing the paclitaxel standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Start the LC mobile phase flow and allow the MS signal for paclitaxel to stabilize, establishing a baseline.
-
Inject the blank matrix extract onto the LC column.
-
Monitor the paclitaxel signal throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression.[6]
Protocol 2: Solid-Phase Extraction (SPE) for Paclitaxel from Plasma
This protocol provides a more selective sample cleanup to reduce matrix components that cause ion suppression.[11][12]
Materials:
-
SPE cartridges (e.g., Oasis HLB)
-
Human plasma samples
-
Paclitaxel standards and internal standard (e.g., docetaxel)
-
Methanol
-
Water
-
Ammonium acetate solution
-
Elution solvent (e.g., acetonitrile with 1% ammonia)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment : To 200 µL of plasma, add the internal standard. Vortex briefly.[13]
-
SPE Cartridge Conditioning : Condition the SPE cartridge with 0.5 mL of methanol, followed by 0.5 mL of water.[13]
-
Sample Loading : Load the pre-treated plasma sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[13]
-
Washing : Wash the cartridge with 250 µL of a water/acetonitrile mixture (e.g., 70:30 v/v) to remove polar interferences.[13]
-
Elution : Elute paclitaxel and the internal standard with 2 x 250 µL of the elution solvent.[13]
-
Dry Down and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[13]
Data Presentation
The choice of sample preparation method can significantly impact the degree of ion suppression. The following table summarizes the typical effectiveness of common techniques in reducing matrix effects for paclitaxel analysis.
| Sample Preparation Method | Relative Matrix Effect (%) | Extraction Recovery (%) | Key Advantages & Disadvantages |
| Protein Precipitation (PPT) | 75-90 | >90 | Advantages: Simple, fast, and inexpensive. Disadvantages: Provides the least clean extract, often resulting in significant ion suppression due to remaining phospholipids and other endogenous components.[8] |
| Liquid-Liquid Extraction (LLE) | 90-105 | 80-95 | Advantages: Generally provides cleaner extracts than PPT.[8] Disadvantages: Can be labor-intensive, may form emulsions, and may have lower recovery for highly polar analytes. |
| Solid-Phase Extraction (SPE) | 95-105 | 90-98 | Advantages: Offers the most selective sample cleanup, significantly reducing ion suppression and improving sensitivity.[11][12] Disadvantages: Can be more expensive and require more method development. |
Note: Values are representative and can vary based on the specific matrix and analytical method. A study by The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS showed that solid-phase extraction provided a higher extraction recovery and lower ion suppression compared to LLE and protein precipitation.[11]
Visualizations
The following diagrams illustrate key concepts and workflows related to ion suppression.
Caption: Mechanism of ion suppression in an ESI source.
This guide is intended to provide a starting point for addressing ion suppression in paclitaxel quantification. For more complex issues, further method development and optimization will be necessary.
References
- 1. longdom.org [longdom.org]
- 2. providiongroup.com [providiongroup.com]
- 3. longdom.org [longdom.org]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ultra-sensitive quantification of paclitaxel using selective solid-phase extraction in conjunction with reversed-phase capillary liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
reducing carryover in paclitaxel analysis with a deuterated standard
This guide provides troubleshooting advice and answers to frequently asked questions regarding the reduction of signal carryover in the LC-MS/MS analysis of paclitaxel, with a focus on the proper use of deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What is carryover in paclitaxel analysis and why is it a concern?
A1: Carryover is the phenomenon where a small amount of paclitaxel from a previous, often high-concentration, injection appears in a subsequent analysis, such as a blank or a low-concentration sample.[1][2][3] This can lead to inaccurate quantification, false-positive results, and poor reproducibility, compromising data integrity, which is especially critical in clinical and pharmaceutical research.[2] Paclitaxel is a lipophilic (fat-soluble) and "sticky" compound, which makes it prone to adsorbing onto surfaces within the HPLC or LC-MS/MS system.[4][5]
Q2: How does using a deuterated internal standard like Paclitaxel-d5 help?
A2: A deuterated internal standard, such as Paclitaxel-d5, is a version of the paclitaxel molecule where several hydrogen atoms have been replaced with deuterium atoms.[6][7] It is intended for use as an internal standard for the quantification of paclitaxel using GC- or LC-MS.[6][7] Since it is chemically almost identical to paclitaxel, it behaves similarly during sample extraction, chromatography, and ionization. However, it has a different mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish it from the non-labeled paclitaxel. By adding a known amount of Paclitaxel-d5 to every sample, it helps to correct for variability in sample preparation and instrument response.[8] While it helps ensure accurate quantification, it does not by itself reduce the physical carryover of paclitaxel.
Q3: What are the common sources of paclitaxel carryover in an LC-MS/MS system?
A3: Paclitaxel carryover can originate from multiple components within the analytical system. The most common sources include:
-
Autosampler: The sample needle, injection valve, and transfer tubing are frequent culprits.[2][5] Worn or dirty rotor seals in the injection valve can be a significant source of carryover.[9][10]
-
Chromatography Column: The column, including the guard column, can retain paclitaxel, which then slowly leaches out in subsequent runs.[3][5][10] This is especially true if the column begins to foul from repeated injections of complex samples.[3]
-
MS Ion Source: The ion source can become contaminated over time, leading to a constant background signal that might be mistaken for carryover.[5][11]
Below is a diagram illustrating the potential sources of carryover in a typical LC-MS/MS workflow.
Q4: What are the most effective wash solvents and procedures for minimizing paclitaxel carryover?
A4: The choice of wash solvent is critical. It must be strong enough to fully dissolve any residual paclitaxel.[1] For paclitaxel, which is lipophilic, a strong organic solvent is often required. However, a mixture of solvents is typically most effective.
-
Recommended Solvents: A common starting point for reversed-phase applications is a mixture of water and the strong organic solvent used in the mobile phase gradient (e.g., acetonitrile or methanol).[12] Some studies have found that a mix of IPA/acetonitrile/acetone (e.g., 45:45:10 v/v/v) can be a highly effective wash solution.[13] For stubborn carryover, adding a small percentage of an acid (like formic acid) or a base to the wash solvent can improve effectiveness, but be cautious with salts that can leave residues.[3]
-
Procedure: An effective needle wash involves both pre- and post-injection washes to clean the exterior and interior of the needle.[12] Increasing the duration and volume of the wash cycle can significantly reduce carryover.[11][12]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Carryover
If you observe unexpected paclitaxel peaks in your blank injections, a systematic approach is necessary to identify the source. This workflow helps isolate the component causing the issue.
Experimental Protocols & Data
Protocol 1: Enhanced Needle Wash Procedure
This protocol is designed to aggressively clean the autosampler components between injections.
-
Prepare Wash Solvents:
-
Wash A: 0.1% Formic Acid in Water.
-
Wash B: Acetonitrile/Isopropanol (50:50 v/v).
-
Wash C (Seal Wash): Water/Acetonitrile (90:10 v/v).
-
-
Autosampler Program:
-
Before injection, aspirate 100 µL of Wash B, followed by 100 µL of Wash A. Dispense to waste.
-
Inject the sample.
-
After injection, wash the needle exterior with a constant flow of Seal Wash (Wash C) for 15 seconds.
-
Internally flush the needle and sample loop with 500 µL of Wash B.
-
Follow with a final flush of 500 µL of the initial mobile phase to re-equilibrate.
-
-
Verification: After running a high-concentration standard, inject at least two blank samples to ensure no carryover peak is present above the lower limit of quantification (LLOQ).[14]
Protocol 2: Column Flushing and Reconditioning
If the column is identified as the source of carryover, the following flushing sequence can be used.
-
Disconnect: Disconnect the column from the mass spectrometer to avoid contaminating the detector.
-
Solvent Flush Sequence: Flush the column with 20-30 column volumes of each of the following solvents, in order:
-
Mobile Phase (without buffer salts).
-
Water.
-
Isopropanol.
-
Methanol.
-
Acetonitrile.
-
-
Re-equilibration: Once flushing is complete, reconnect the column and re-equilibrate with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
Table 1: Example LC-MS/MS Method Parameters for Paclitaxel Analysis
This table summarizes typical parameters used in published methods, which can be a starting point for method development.
| Parameter | Setting | Reference |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | [15] |
| Mobile Phase A | Water + 0.1% Formic Acid | [13][15] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | [13][15] |
| Flow Rate | 0.2 - 0.6 mL/min | [4][13][15] |
| Gradient | Start at a lower %B, ramp up to a high %B to elute paclitaxel, then include a high-organic wash step (e.g., 100% B) before re-equilibration. A high-flow wash can also be effective.[4] | [4][8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [14][15][16] |
| MS/MS Transitions | Paclitaxel: 854.5 > 569.3 m/z (example) Paclitaxel-d5: 859.0 > (Varies based on fragmentation) | [14] |
| Internal Standard | Paclitaxel-d5 or Docetaxel | [4][6][7][15] |
Table 2: Paclitaxel Extraction Efficiency from Biological Matrices
The efficiency of sample extraction can impact the concentration of analyte introduced to the system. Incomplete extraction of matrix components can also lead to column fouling.
| Extraction Solvent | Matrix | Extraction Efficiency (%) | Reference |
| Ethanol | Aqueous Protein Solution | 86.4 ± 4.5 | [4] |
| tert-Butyl methyl ether | Aqueous Protein Solution | 31.9 ± 2.3 | [4] |
| Methyl-tert-butyl ether | Human Plasma | 85.0 - 91.7 | [8] |
| Chloroform | Human Plasma | ~100 | [17] |
References
- 1. Carryover | Waters [help.waters.com]
- 2. mastelf.com [mastelf.com]
- 3. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 4. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in human plasma: Development, validation and application in a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Quantitation of paclitaxel and its two major metabolites using a liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Optimizing MS/MS Parameters for 3'-p-Hydroxy Paclitaxel-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-p-Hydroxy Paclitaxel-d5. Our aim is to address specific issues you may encounter during the optimization of MS/MS parameters and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting MS/MS parameters for this compound?
A1: As a deuterated internal standard, the MS/MS parameters for this compound will be very similar to its non-deuterated analog, 3'-p-Hydroxy Paclitaxel. The primary difference will be the precursor ion mass, which will be shifted by +5 Da due to the five deuterium atoms. We recommend starting with the parameters optimized for the non-deuterated compound and adjusting as necessary.
Based on published data for 3'-p-Hydroxypaclitaxel, here are the recommended starting parameters for method development:
| Parameter | Recommended Starting Value | Notes |
| Precursor Ion (Q1) | m/z 875.5 | Calculated based on the molecular weight of this compound (874.94 g/mol ) and assuming a +1 charge state ([M+H]⁺). |
| Product Ions (Q3) | m/z 569.5, 302.1, 286.0 | These are common fragments observed for 3'-p-Hydroxypaclitaxel. It is crucial to perform a product ion scan on your instrument to confirm the most abundant and stable fragments for the d5-labeled compound. |
| Declustering Potential (DP) | 131 V | This is an optimized value for the non-deuterated analog and serves as an excellent starting point.[1] |
| Collision Energy (CE) | 23 eV | This is an optimized value for the non-deuterated analog.[1] Fine-tuning may be required to maximize the signal of your chosen product ion. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | This is the standard ionization mode for paclitaxel and its metabolites. |
Q2: How do I determine the optimal precursor and product ions for this compound?
A2: To determine the optimal multiple reaction monitoring (MRM) transitions, you should perform the following steps:
-
Direct Infusion: Prepare a pure solution of this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and infuse it directly into the mass spectrometer.
-
Q1 Scan: Perform a full scan in the Q1 quadrupole to identify the most abundant precursor ion. For this compound, this is expected to be [M+H]⁺ at m/z 875.5.
-
Product Ion Scan: Set the Q1 quadrupole to isolate the precursor ion (m/z 875.5) and scan the Q3 quadrupole to identify the most intense and stable fragment ions (product ions).
-
Select MRM Transitions: Choose the most abundant and specific product ions for your MRM transitions. It is advisable to monitor at least two transitions for confirmation and quantification.
Q3: What are some common issues when using deuterated internal standards like this compound?
A3: While stable isotope-labeled internal standards are the gold standard for quantitative LC-MS/MS, some issues can arise:
-
Isotopic Exchange: Although rare with deuterium on an aromatic ring, there is a small possibility of back-exchange with protons from the mobile phase or sample matrix. This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the corresponding non-deuterated analyte.
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[2] This can be problematic if there is a region of significant ion suppression or enhancement at the elution time of the internal standard but not the analyte.
-
Purity of the Standard: Ensure the isotopic and chemical purity of your this compound standard. Impurities can interfere with quantification.
Troubleshooting Guides
Problem 1: Poor Sensitivity or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect MS/MS Parameters | 1. Confirm the precursor ion mass (m/z 875.5 for [M+H]⁺). 2. Perform a product ion scan to verify the fragment ions. 3. Optimize the collision energy and declustering potential by infusing a standard solution and systematically varying these parameters. |
| Ion Source Contamination | 1. Clean the ion source components (e.g., spray shield, orifice). 2. Check for blockages in the sample transfer line. |
| Sample Preparation Issues | 1. Verify the concentration and integrity of your internal standard stock solution. 2. Ensure complete reconstitution of the dried extract if using an evaporation step. |
| Mobile Phase Incompatibility | 1. Ensure the mobile phase composition is suitable for ESI+ ionization (e.g., contains a source of protons like 0.1% formic acid). |
Problem 2: High Variability in Internal Standard Response
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | 1. Review your sample extraction protocol for consistency, especially pipetting volumes and mixing times. 2. Ensure the internal standard is added to all samples, calibrators, and QCs at the same concentration. |
| Matrix Effects | 1. Evaluate matrix effects by comparing the internal standard response in a neat solution versus a post-extraction spiked blank matrix sample. 2. If significant ion suppression or enhancement is observed, consider improving the sample cleanup method (e.g., switching from protein precipitation to solid-phase extraction) or optimizing the chromatography to separate the analyte and internal standard from interfering matrix components. |
| Autosampler Issues | 1. Check for air bubbles in the autosampler syringe. 2. Verify the injection volume accuracy. |
Problem 3: Analyte/Internal Standard Ratio is Not Consistent
| Possible Cause | Troubleshooting Step |
| Differential Matrix Effects | 1. This can occur if the analyte and internal standard experience different degrees of ion suppression or enhancement, possibly due to a slight chromatographic shift. 2. Optimize the chromatography to ensure the analyte and internal standard co-elute as closely as possible and away from regions of high matrix interference. |
| Cross-talk between MRM Transitions | 1. Ensure that the dwell times and scan times are appropriate for the number of MRM transitions being monitored to avoid cross-talk. |
| Non-linearity of Detector Response | 1. If the detector is saturated at high concentrations, this can affect the analyte/internal standard ratio. Dilute the samples if necessary. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a published method for the analysis of paclitaxel and its metabolites in human plasma.[3]
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of the this compound internal standard working solution.
-
Add 500 µL of methyl-tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for injection.
LC-MS/MS Method
The following is a representative LC-MS/MS method based on published literature for paclitaxel and its metabolites.[1][3]
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a suitable percentage of B to retain the analyte, then ramp up to elute. A typical starting point could be 20% B, ramping to 80% B over several minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
| MS Instrument | Triple quadrupole mass spectrometer |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Troubleshooting logic for poor internal standard signal in LC-MS/MS analysis.
References
Technical Support Center: Stability and Troubleshooting for 3'-p-Hydroxy Paclitaxel-d5
This technical support center provides guidance on the stability of 3'-p-Hydroxy Paclitaxel-d5 in processed samples and offers troubleshooting for common issues encountered during its use as an internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues researchers may encounter during their experiments.
Q1: My this compound internal standard signal is low or absent. What are the potential causes?
A1: Low or no signal from your internal standard can stem from several factors related to its stability and handling:
-
Degradation in Stock Solution: Paclitaxel and its hydroxylated metabolites can be unstable in certain solvents. For instance, Paclitaxel is known to undergo hydrolysis and transesterification in methanol at room temperature, losing significant signal intensity over two weeks.[1][2] While this compound is a metabolite, similar solvent- and temperature-dependent instability can be expected.
-
Instability in Processed Samples: The stability of the analyte can be compromised during various stages of sample handling, from collection and processing to storage and analysis.[3]
-
Improper Storage: Both stock solutions and processed samples should be stored at appropriate temperatures, typically -20°C or -80°C, to minimize degradation. One study demonstrated the stability of p-3'-hydroxypaclitaxel in mouse plasma for 30 days at -20°C.[3]
-
Adsorption to Vials: Taxanes can be susceptible to adsorption onto certain types of plasticware. It is advisable to use polypropylene or silanized glass vials to minimize this effect.
Q2: I am observing high variability in my this compound signal across my analytical run. What could be the cause?
A2: High variability in the internal standard signal can significantly impact the accuracy and precision of your results. Common causes include:
-
Inconsistent Sample Processing: Ensure uniform treatment of all samples, including consistent timing for each step, especially if there is a potential for time-dependent degradation at room temperature. The non-deuterated form, p-3'-hydroxypaclitaxel, was found to be stable for at least 2 hours at 23°C on the benchtop.[3]
-
Autosampler Instability: The stability of the processed samples in the autosampler is crucial, especially for long analytical runs. For p-3'-hydroxypaclitaxel, stability in the autosampler has been demonstrated for 24 hours at 4°C.[3] If your run is longer or the autosampler temperature is higher, degradation may occur.
-
Precipitation in the Autosampler: Paclitaxel has low aqueous solubility.[1][4] If the final sample extract is highly aqueous, the internal standard may precipitate over time in the autosampler. Ensure your final reconstitution solvent has sufficient organic content to maintain solubility.
Q3: Can I prepare my this compound stock solution in methanol?
A3: While paclitaxel is soluble in methanol, it is also known to be unstable in this solvent at room temperature.[1][2] To mitigate degradation, it is recommended to prepare stock solutions in a solvent where it exhibits better stability, such as acetonitrile or DMSO. If methanol must be used, the addition of 0.1% acetic acid has been shown to prevent degradation of paclitaxel for at least seven days at room temperature, likely by neutralizing any alkaline traces in the methanol.[1] Stock solutions should be stored at -20°C or -80°C.
Q4: What are the recommended storage conditions for plasma samples containing this compound?
A4: For long-term storage, plasma samples should be kept at -20°C or preferably -80°C. The non-deuterated analogue, p-3'-hydroxypaclitaxel, has been shown to be stable in mouse plasma for at least 30 days at -20°C.[3] Repeated freeze-thaw cycles should be minimized. Data for the non-deuterated analogue indicates stability through at least three freeze-thaw cycles.[3]
Stability Data
The following tables summarize the stability of p-3'-Hydroxy Paclitaxel (the non-deuterated analogue) and the parent compound, Paclitaxel. This data can be used as a proxy to guide the handling and storage of this compound.
Disclaimer: The following stability data was generated for the non-deuterated analogue, p-3'-Hydroxy Paclitaxel. While deuterated internal standards are generally expected to have similar stability profiles to their non-deuterated counterparts, it is recommended to perform your own validation to confirm stability under your specific experimental conditions.
Table 1: Stability of p-3'-Hydroxy Paclitaxel in Processed Mouse Plasma and Tumor Homogenate Samples
| Stability Test | Matrix | Storage Condition | Duration | Result | Reference |
| Bench-Top Stability | Mouse Plasma & Tumor Homogenate | 23°C | 2 hours | Stable | [3] |
| Freeze-Thaw Stability | Mouse Plasma & Tumor Homogenate | -20°C to 23°C | 3 cycles | Stable | [3] |
| Long-Term Stability | Mouse Plasma & Tumor Homogenate | -20°C | 30 days | Stable | [3] |
| Autosampler Stability | Processed Samples | 4°C | 24 hours | Stable | [3] |
Table 2: Stability of Paclitaxel in Various Solvents and Conditions
| Solvent/Condition | Temperature | Duration | Observations | Reference |
| Methanol | Room Temperature | 2 weeks | ~30% degradation | [1][2] |
| Methanol with 0.1% Acetic Acid | Room Temperature | 7 days | No signs of degradation | [1] |
| Methanol with 0.1% Acetic Acid | 4°C | 3 months | No signs of degradation | [1] |
| Acetonitrile | Not specified | Not specified | Soluble and stable | [1] |
| DMSO | Not specified | Not specified | Soluble | [1] |
| Aqueous Solution (pH 3-5) | Not specified | Not specified | Lowest degradation | [1] |
| Acetonitrile-Water (60:40 v/v) | 25 ± 1°C | 48 hours | Stable | [5] |
| Acetonitrile-Water (60:40 v/v) | 8 ± 0.5°C | 48 hours | Stable | [5] |
Experimental Protocols & Workflows
A robust experimental protocol is essential for ensuring the stability and accurate quantification of this compound. Below is a generalized workflow for sample analysis.
Caption: A typical experimental workflow for the quantification of an analyte in a biological matrix using an internal standard.
Troubleshooting Decision Tree for Internal Standard Issues
When faced with unexpected results for your internal standard, the following decision tree can help diagnose the problem.
Caption: A decision tree for troubleshooting abnormal internal standard signals in a bioanalytical assay.
References
- 1. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma stability and plasma metabolite concentration-time profiles of oligo(lactic acid)8-paclitaxel prodrug loaded polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
Technical Support Center: Impact of Anticoagulants on Paclitaxel Plasma Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of different anticoagulants on the plasma stability of paclitaxel. Accurate measurement of paclitaxel concentrations in plasma is critical for pharmacokinetic and pharmacodynamic studies, and the choice of anticoagulant can significantly influence experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for blood sample collection for paclitaxel plasma stability studies?
There is no universally "best" anticoagulant for all drug stability studies, as the choice can be drug-dependent. While many studies on paclitaxel pharmacokinetics do not specify the anticoagulant used, EDTA is a common choice for many bioanalytical assays.[1][2] However, it is crucial to validate the chosen anticoagulant for your specific assay to ensure it does not interfere with paclitaxel stability or the analytical method. For some drugs, EDTA has been shown to overestimate concentrations compared to other anticoagulants.[1][2]
Q2: How can heparin affect the measurement of paclitaxel in plasma?
Heparin can interfere with certain analytical methods and has been reported to underestimate the concentration of some drugs.[1][2] Although direct studies on paclitaxel are limited, heparin's mechanism of action, which involves inhibiting thrombin formation, is different from chelating agents like EDTA and citrate.[3] There is also a theoretical potential for interactions between the highly charged heparin molecule and other molecules in the plasma matrix, which could indirectly affect paclitaxel stability or recovery during sample preparation.[4]
Q3: Can citrate be used as an anticoagulant for paclitaxel plasma analysis?
Trisodium citrate (TSC) has been shown to overestimate the concentration of some anticancer drugs in plasma.[1][2] The dilution of the blood sample by the liquid citrate solution must also be accounted for. As with other anticoagulants, specific validation for paclitaxel is necessary to determine if citrate is a suitable choice for your experimental setup.
Q4: What are the known degradation pathways of paclitaxel in aqueous solutions that could be relevant in plasma?
Paclitaxel can undergo epimerization at the C7 position and hydrolysis of its ester groups, particularly under neutral to basic pH conditions.[5][6][7] The choice of anticoagulant could potentially influence the plasma pH and thus affect the rate of these degradation reactions.
Q5: Are there any known direct interactions between paclitaxel and common anticoagulants?
While direct chemical reactions between paclitaxel and EDTA or citrate in plasma are not well-documented, interactions with heparin have been explored in the context of drug delivery systems.[8] Paclitaxel has also been shown to interact with warfarin, another anticoagulant, by potentially displacing it from plasma protein binding sites.[9][10][11] This highlights the possibility of unforeseen interactions that could impact bioanalysis.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible paclitaxel concentrations in plasma samples.
| Possible Cause | Troubleshooting Step |
| Anticoagulant Interference | The chosen anticoagulant may be affecting the analytical method (e.g., ion suppression in LC-MS/MS) or the stability of paclitaxel. |
| Solution: Conduct a validation experiment comparing different anticoagulants (EDTA, heparin, citrate) with your specific bioanalytical method. Spike a known concentration of paclitaxel into blank plasma with each anticoagulant and analyze the samples immediately and after various storage conditions (e.g., room temperature, 4°C, -80°C) to assess both immediate matrix effects and stability over time. | |
| Sample Handling and Processing | Delays in processing blood samples can lead to degradation of paclitaxel. |
| Solution: Process blood samples as soon as possible after collection. Centrifuge to separate plasma and store at -80°C until analysis. Maintain a consistent and validated sample handling protocol for all samples. | |
| pH-dependent Degradation | The pH of the plasma sample may be influencing the chemical stability of paclitaxel. |
| Solution: Measure the pH of the plasma collected with different anticoagulants. If significant differences are observed, consider buffering the plasma samples post-collection, ensuring the buffer does not interfere with the assay. |
Issue 2: Lower than expected paclitaxel concentrations in stored plasma samples.
| Possible Cause | Troubleshooting Step |
| Degradation During Storage | Paclitaxel may be degrading in the plasma matrix under the chosen storage conditions. |
| Solution: Perform a stability study by storing aliquots of paclitaxel-spiked plasma with your chosen anticoagulant at different temperatures (e.g., room temperature, 4°C, -20°C, and -80°C) and for varying durations. Analyze the samples at different time points to determine the optimal storage conditions. | |
| Adsorption to Collection/Storage Tubes | Paclitaxel is a lipophilic compound and may adsorb to the surface of plastic tubes. |
| Solution: Use low-binding polypropylene tubes for blood collection, plasma separation, and storage. Evaluate different types of tubes during your validation to ensure minimal loss of paclitaxel due to adsorption. |
Data Presentation
The following table summarizes the potential impact of different anticoagulants on the bioanalysis of anticancer drugs based on a study by Kulkarni et al. (2016). While this study did not include paclitaxel, it provides a valuable framework for understanding the potential variability introduced by the choice of anticoagulant. The values are presented as plain normalized ratios of drug concentration in the anticoagulant tube versus a plain tube (no anticoagulant).
| Anticancer Drug | EDTA | Heparin | Trisodium Citrate (TSC) | Statistical Significance (p-value) |
| Erlotinib | 1.05 | 0.95 | 1.25 | 0.013 |
| Meropenem | 1.10 | 0.80 | 1.00 | 0.000 |
| Pemetrexed | 1.15 | 1.00 | 1.10 | 0.076 (borderline) |
Source: Adapted from Kulkarni et al., SpringerPlus (2016).[1][2]
Note: This data is for illustrative purposes to highlight the potential for anticoagulant-dependent effects on drug concentration measurements. It is essential to perform a specific validation for paclitaxel.
Experimental Protocols
Protocol: Evaluation of Anticoagulant Effect on Paclitaxel Plasma Stability
This protocol outlines a general procedure for assessing the impact of different anticoagulants on the stability of paclitaxel in plasma.
1. Materials:
-
Paclitaxel analytical standard
-
Blank human plasma (or species of interest)
-
Anticoagulants: K2EDTA, Sodium Heparin, Trisodium Citrate
-
Blood collection tubes containing each anticoagulant
-
Calibrated pipettes and low-binding polypropylene tubes
-
LC-MS/MS system or validated HPLC-UV system
-
Reagents for sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction)
2. Preparation of Spiked Plasma Samples:
-
Prepare a stock solution of paclitaxel in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Spike a known concentration of paclitaxel into blank plasma to achieve a final concentration within the linear range of the analytical method.
-
Aliquot the spiked plasma into separate tubes containing the different anticoagulants (EDTA, heparin, citrate) at their recommended concentrations.
-
Prepare a control set of samples in plain tubes without any anticoagulant if possible, for baseline comparison.
3. Stability Assessment:
-
Time Zero (T0) Analysis: Immediately after spiking, process and analyze a set of samples for each anticoagulant to determine the initial concentration of paclitaxel. This will help assess any immediate matrix effects.
-
Short-Term Stability (Room Temperature): Keep aliquots of the spiked plasma at room temperature and analyze them at various time points (e.g., 2, 4, 8, 24 hours).
-
Refrigerated Stability (4°C): Store aliquots at 4°C and analyze at various time points (e.g., 24, 48, 72 hours).
-
Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., freezing at -80°C and thawing at room temperature for 3 cycles) before analysis.
-
Long-Term Stability (-80°C): Store aliquots at -80°C and analyze at various time points (e.g., 1, 3, 6 months).
4. Sample Preparation (Example using Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., docetaxel).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
5. Data Analysis:
-
Quantify the concentration of paclitaxel in each sample using a validated calibration curve.
-
Calculate the percentage of paclitaxel remaining at each time point relative to the T0 concentration for each anticoagulant.
-
Compare the stability profiles of paclitaxel in the presence of different anticoagulants.
Mandatory Visualizations
Caption: Workflow for evaluating the impact of anticoagulants on paclitaxel plasma stability.
Caption: Mechanisms of action for common anticoagulants in preventing blood coagulation.
References
- 1. Effect of various anticoagulants on the bioanalysis of drugs in rat blood: implication for pharmacokinetic studies of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of various anticoagulants on the bioanalysis of drugs in rat blood: implication for pharmacokinetic studies of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potential Issues Could Arise In Connection With Lithium Heparin Plasma Tests [needle.tube]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heparin-paclitaxel conjugates as drug delivery system: synthesis, self-assembly property, drug release, and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction between paclitaxel and warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Warfarin and Paclitaxel Interaction: Clinical Risks and Management | empathia.ai [empathia.ai]
dealing with co-eluting interferences in paclitaxel analysis
Welcome to the technical support center for paclitaxel analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with co-eluting interferences in paclitaxel analysis.
Troubleshooting Guide: Co-eluting Interferences
Co-eluting interferences can significantly impact the accuracy and reliability of paclitaxel quantification. The following table outlines common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (fronting, tailing, or splitting) | 1. Column overload. 2. Co-elution with an interfering compound.[1] 3. Column degradation or contamination. | 1. Reduce sample injection volume or dilute the sample. 2. Optimize chromatographic selectivity by adjusting the mobile phase composition (e.g., pH, organic modifier) or changing the stationary phase.[2] 3. Use a guard column, implement a column washing step after each run, or replace the column.[3] |
| Inaccurate quantification (overestimation or underestimation) | 1. Co-eluting interference with a similar mass-to-charge ratio (m/z) in LC-MS/MS. 2. Matrix effects (ion suppression or enhancement).[4][5] 3. Presence of paclitaxel metabolites or related substances.[6][7] | 1. Optimize MS/MS parameters by selecting unique precursor and product ion transitions for paclitaxel.[6][8] 2. Employ a more effective sample preparation technique (e.g., solid-phase extraction) to remove matrix components.[4][9] Use a stable isotope-labeled internal standard.[6] 3. Develop a chromatographic method with sufficient resolution to separate paclitaxel from its metabolites and related impurities.[10] |
| Ghost peaks or carryover | 1. Contamination from a previous injection.[1] 2. Inadequate cleaning of the injector or autosampler. | 1. Implement a thorough column wash with a strong solvent at the end of each run or batch.[1] 2. Optimize the autosampler wash procedure, using a strong solvent to rinse the needle and injection port. |
| Baseline noise or drift | 1. Contaminated mobile phase or solvents.[1] 2. Improperly degassed mobile phase. 3. Detector issues. | 1. Use high-purity solvents (e.g., HPLC or LC-MS grade) and prepare fresh mobile phases daily.[11] 2. Ensure adequate degassing of the mobile phase using sonication or an in-line degasser. 3. Check the detector lamp and perform necessary maintenance. |
| Retention time shifts | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging. | 1. Ensure accurate and consistent preparation of the mobile phase. Use a gradient proportioning valve for precise mixing. 2. Use a column oven to maintain a constant temperature. 3. Monitor column performance over time and replace it when significant shifts are observed. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of co-eluting interferences in paclitaxel analysis?
A1: Common sources of interference in paclitaxel analysis include:
-
Endogenous components from biological matrices (e.g., plasma, tissue).[4][12]
-
Paclitaxel metabolites , such as 6α-hydroxypaclitaxel and 3'-p-hydroxypaclitaxel.[6]
-
Related substances and impurities from the drug manufacturing process or degradation, including 7-epipaclitaxel and 10-deacetylpaclitaxel.[7][10]
-
Excipients used in paclitaxel formulations, with Cremophor EL being a notable example that can cause significant interference.[13][14][15]
-
Co-administered drugs in combination therapy studies.[16]
Q2: How can I minimize matrix effects in my LC-MS/MS analysis of paclitaxel?
A2: To minimize matrix effects, consider the following strategies:
-
Effective Sample Preparation: Employ robust sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4][9] SPE, in particular, can be optimized for selective extraction of paclitaxel.[9]
-
Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C₆-paclitaxel) is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.[6]
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to separate paclitaxel from the majority of matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering substances, but ensure the paclitaxel concentration remains within the linear range of the assay.
Q3: My paclitaxel peak is co-eluting with one of its metabolites. How can I resolve them?
A3: Resolving paclitaxel from its metabolites often requires optimization of the chromatographic method. Here are some approaches:
-
Mobile Phase Optimization: Adjust the organic solvent (e.g., acetonitrile, methanol) composition and the aqueous phase pH. A gradient elution is typically more effective than an isocratic one for separating closely related compounds.[12][17]
-
Column Selection: Experiment with different stationary phases. A C18 column is commonly used, but other chemistries like phenyl-hexyl or biphenyl might offer different selectivity.[17]
-
Flow Rate and Temperature: Lowering the flow rate or adjusting the column temperature can sometimes improve resolution.
Q4: Can the excipients in a paclitaxel formulation interfere with the analysis?
A4: Yes, excipients can be a significant source of interference. For instance, Cremophor EL, a common solubilizing agent in paclitaxel formulations, is known to cause ion suppression in mass spectrometry and can also have biological effects that alter drug metabolism.[13][15] When analyzing formulated paclitaxel, it is crucial to develop a sample preparation method that effectively removes the excipients.[14] This may involve a demulsification step followed by extraction.[14]
Experimental Protocols
Below are generalized methodologies for paclitaxel analysis. It is essential to validate these methods for your specific application and matrix.
Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma
This protocol is a common starting point for extracting paclitaxel from plasma samples.
-
To a 0.4 mL plasma sample, add an internal standard (e.g., ¹³C₆-labeled paclitaxel).[6]
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[6][12]
-
Vortex the mixture for approximately 2 minutes to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100-150 µL) of the initial mobile phase.[6][12]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for injection.
Sample Preparation: Solid-Phase Extraction (SPE) for Biological Samples
SPE can provide cleaner extracts compared to LLE.[4][9]
-
Add an internal standard to 50 µL of the biological sample (e.g., plasma or tissue homogenate).[4]
-
Pre-condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[9]
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.[9]
-
Elute paclitaxel and the internal standard with a stronger solvent (e.g., methanol or acetonitrile).[9]
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
The following table summarizes typical LC-MS/MS parameters for paclitaxel analysis.
| Parameter | Typical Conditions |
| LC System | HPLC or UHPLC system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8-3.5 µm)[4][6] |
| Mobile Phase A | Water with 0.1% formic acid[12][17] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid[12][17] |
| Gradient | A gradient elution is typically used, starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute paclitaxel.[12] |
| Flow Rate | 0.2 - 0.4 mL/min[17] |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6][12] |
| MRM Transitions | Paclitaxel: m/z 854 -> 286 or 854 -> 569 6α-hydroxypaclitaxel: m/z 870 -> 525 3'-p-hydroxypaclitaxel: m/z 870 -> 509 ¹³C₆-paclitaxel (IS): m/z 860 -> 509[6] |
Visualizations
Experimental Workflow for Paclitaxel Analysis
References
- 1. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. bvchroma.com [bvchroma.com]
- 4. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in human plasma: Development, validation and application in a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of paclitaxel in biological matrices: high-throughput liquid chromatographic-tandem mass spectrometric quantification of paclitaxel and metabolites in human and dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [The impurity profiling of paclitaxel and its injection by UPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Highly selective and sensitive assay for paclitaxel accumulation by tumor cells based on selective solid phase extraction and micro-flow liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Excipient of paclitaxel induces metabolic dysregulation and unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Formulation-dependent differences in paclitaxel distribution to anatomical sites relevant to chemotherapy-induced peripheral neuropathy [frontiersin.org]
- 16. Validated HPLC-UV Method for Simultaneous Estimation of Paclitaxel and Doxorubicin Employing Ion Pair Chromatography: Application in Formulation Development and Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Precision in Paclitaxel Quantification: A Comparative Guide to Inter-day and Intra-day Variability
A detailed comparison of analytical methods for the precise quantification of paclitaxel, providing researchers, scientists, and drug development professionals with essential data to inform their experimental design and choice of analytical instrumentation.
The accurate quantification of paclitaxel, a potent anti-cancer agent, is critical in both preclinical research and clinical settings to ensure efficacy and patient safety. The precision of an analytical method, assessed through inter-day and intra-day variability, is a key parameter in its validation. This guide provides a comparative overview of the precision of various analytical methods used for paclitaxel quantification, supported by experimental data from multiple studies.
Comparative Precision Data
The following table summarizes the inter-day and intra-day precision, expressed as the coefficient of variation (%CV), for different analytical methods used to quantify paclitaxel in various biological matrices.
| Analytical Method | Biological Matrix | Concentration Levels | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| UPLC-MS/MS | Human Plasma | 1.021, 5.105, 10.21 µg/mL | 6.37 - 10.88 | 7.21 - 9.05[1][2][3] |
| HPLC-MS/MS | Keratin-containing samples | Not specified | 4.3 (normalized) | 9.1 (normalized)[4] |
| LC-MS/MS | Human Serum | 0.3, 1.5, 6 ng/mL | ≤6.6 | Not Reported[5] |
| RP-HPLC | Rat Plasma & Cell Culture | 50 - 1400 ng/mL | <6.9 | <6.9[6] |
| HPLC-MS/MS | Mouse Plasma & Tumor Tissue | 0.5 - 1000 ng/mL (Plasma) | <15 | <15[7] |
| RP-HPLC/UV | Pharmaceutical Formulations | 20, 40, 60 µg/mL | <2 | <2[8] |
| LC-MS/MS | Human Plasma | 10 - 10,000 ng/mL | <11.3 | <11.3[9][10] |
| LC-MS/MS | Human Serum & Tissue | Not specified | 0.5 - 2.7 | Not Reported[11] |
Experimental Workflows and Methodologies
The precision of paclitaxel quantification is intrinsically linked to the experimental protocol employed. Below are detailed methodologies from the cited studies, providing a basis for replication and comparison.
A general workflow for the quantification of paclitaxel in biological samples typically involves sample preparation, chromatographic separation, and detection by mass spectrometry.
Figure 1: Generalized experimental workflow for paclitaxel quantification.
Detailed Experimental Protocols:
-
UPLC-MS/MS Method for Paclitaxel in Human Plasma [1][2][3]
-
Sample Preparation: A 200 µL human plasma sample is spiked with a ¹³C₆-labeled paclitaxel internal standard. The sample is then extracted with 1.3 mL of tert-butyl methyl ether.
-
Chromatography: Separation is achieved on a C18 column using a mobile phase of methanol and 0.1% aqueous formic acid (75:25, v/v) at a flow rate of 0.4 mL/min. The total run time is 2 minutes.
-
Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) with mass transitions of m/z 876.2 to 307.9 for paclitaxel and 882.2 to 313.9 for the internal standard.
-
-
HPLC-MS/MS Method for Paclitaxel in Keratin-Containing Samples [4]
-
Sample Preparation: The protocol involves extraction with either tert-butyl methyl ether or ethanol, followed by evaporation and rehydration. Docetaxel is used as an internal standard.
-
Precision: The intra-day precision for the normalized paclitaxel peak area was 4.3% RSD, and the inter-day precision was 9.1% RSD.
-
-
LC-MS/MS Method for Paclitaxel in Human Serum [5]
-
Sample Preparation: Solid phase extraction (SPE) is used for sample cleanup. The eluent is dried down and reconstituted in a water/acetonitrile mixture with sodium acetate.
-
Chromatography: A fast separation is achieved with a 2-minute cycle time on an Accucore RP-MS HPLC column.
-
Precision: The precision at quality control levels of 0.3, 1.5, and 6 ng/mL was reported to be ≤6.6% CV.
-
-
RP-HPLC Method for Paclitaxel in Rat Plasma and Cell Culture [6]
-
Methodology: A validated reverse phase high-performance liquid chromatography (RP-HPLC) method was used.
-
Precision: The coefficients of variation for both inter- and intra-assay precision were less than 6.9% over a concentration range of 50-1400 ng/mL.
-
The presented data highlights that the precision of paclitaxel quantification can vary depending on the analytical method, the biological matrix, and the concentration of the analyte. Generally, UPLC-MS/MS and HPLC-MS/MS methods offer high sensitivity and precision. The choice of the optimal method should be guided by the specific requirements of the study, including the nature of the sample, the expected concentration range of paclitaxel, and the desired level of precision.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of Paclitaxel in Human Plasma by UPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer after intraperitoneal chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Paclitaxel Calibration Curves: Linearity and Range Across Analytical Platforms
For researchers, scientists, and drug development professionals, establishing a robust and reliable calibration curve is a cornerstone of accurate paclitaxel quantification. This guide provides a comparative overview of the linearity and range of paclitaxel calibration curves obtained using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented is supported by experimental data from various studies to aid in method selection and development.
This guide summarizes key performance characteristics of paclitaxel calibration curves, offering a direct comparison of different methodologies. Detailed experimental protocols for both HPLC-UV and LC-MS/MS are provided to facilitate the replication and adaptation of these methods in your laboratory.
Data Presentation: Comparison of Paclitaxel Calibration Curve Parameters
The following table summarizes the linearity and range of paclitaxel calibration curves from multiple studies, highlighting the differences between HPLC-UV and LC-MS/MS methods.
| Analytical Method | Linearity Range (ng/mL) | Correlation Coefficient (R²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| HPLC-UV | 100 - 40,000 | 0.9996 | Not Reported | 100 | [1] |
| 2,500 - 100,000 | > 0.999 | 62 | 188 | [2] | |
| 2,000 - 10,000 | 0.994 | Not Reported | Not Reported | ||
| 39 - 10,000 | > 0.99 | Not Reported | Not Reported | [3] | |
| 100 - 100,000 | 0.999 | 26 | 85 | [4] | |
| LC-MS/MS | 0.5 - 1,000 | > 0.99 | Not Reported | 0.5 | [5] |
| 10 - 10,000 | ≥ 0.9948 | Not Reported | 10 | [6][7] | |
| 1 - 1,000 | > 0.98 | Not Reported | 1 | [2] | |
| 0.1 - 10 | 0.9982 | Not Reported | 0.1 | [8] | |
| 10 - 100 | > 0.99 | 10 (pg/mL) | Not Reported | [9] | |
| 6.25 - 40,000 | > 0.99 | Not Reported | 6.25 | [10] |
Experimental Protocols
Detailed methodologies for generating a paclitaxel calibration curve using both HPLC-UV and LC-MS/MS are outlined below. These protocols are representative of common practices in the field.
HPLC-UV Method
This protocol describes a typical Reverse Phase (RP)-HPLC-UV method for the quantification of paclitaxel.
1. Materials and Reagents:
-
Paclitaxel reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate)
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 4.5) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.[12]
-
Column Temperature: Ambient.
3. Standard Solution Preparation:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of paclitaxel reference standard in 10 mL of acetonitrile.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with the mobile phase to achieve the desired concentration range (e.g., 100 to 1000 ng/mL).
4. Calibration Curve Construction:
-
Inject each calibration standard in triplicate.
-
Record the peak area of the paclitaxel peak at each concentration.
-
Plot a graph of the mean peak area versus the corresponding paclitaxel concentration.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (R²), the limit of detection (LOD), and the limit of quantification (LOQ).
LC-MS/MS Method
This protocol outlines a representative LC-MS/MS method for the sensitive quantification of paclitaxel, often used for bioanalytical applications.
1. Materials and Reagents:
-
Paclitaxel reference standard
-
Internal Standard (IS) (e.g., Docetaxel or a stable isotope-labeled paclitaxel)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[5]
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
A gradient elution is typically used.
-
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[6][9]
-
MS/MS Transitions:
-
Paclitaxel: Monitor a specific precursor ion to product ion transition (e.g., m/z 854.4 → 286.2).
-
Internal Standard: Monitor the corresponding transition for the chosen IS.
-
3. Standard Solution and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of paclitaxel and the internal standard in methanol.
-
Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the paclitaxel stock solution into a blank biological matrix (e.g., plasma, serum) to achieve the desired concentration range (e.g., 1 to 1000 ng/mL).[2]
-
Sample Preparation: Perform a protein precipitation by adding a threefold volume of cold acetonitrile containing the internal standard to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.[6]
4. Calibration Curve Construction:
-
Inject the prepared calibration standards.
-
Calculate the peak area ratio of paclitaxel to the internal standard for each concentration.
-
Plot a graph of the peak area ratio versus the corresponding paclitaxel concentration.
-
Perform a weighted (e.g., 1/x or 1/x²) linear regression to determine the calibration curve parameters.
Mandatory Visualization
Caption: Workflow for establishing a paclitaxel calibration curve.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. rroij.com [rroij.com]
- 5. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in human plasma: Development, validation and application in a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. payeshdarou.ir [payeshdarou.ir]
- 11. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 12. ijprajournal.com [ijprajournal.com]
A Comparative Guide to 3'-p-Hydroxy Paclitaxel-d5 and Alternative Internal Standards for Bioanalytical Applications
For researchers, scientists, and drug development professionals involved in the bioanalysis of paclitaxel and its metabolites, the selection of an appropriate internal standard is critical for achieving accurate and reliable quantitative results. This guide provides an objective comparison of 3'-p-Hydroxy Paclitaxel-d5 with other commonly used stable isotope-labeled internal standards, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry-based bioanalysis. An ideal SIL-IS co-elutes with the analyte of interest and exhibits similar ionization efficiency and fragmentation patterns, thereby effectively compensating for variations in sample preparation, chromatographic separation, and mass spectrometric detection. This compound is a deuterated analog of the paclitaxel metabolite, 3'-p-Hydroxy Paclitaxel, and is designed for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays.
Comparison with Alternative Internal Standards
The primary alternatives to this compound for the bioanalysis of paclitaxel and its metabolites include other deuterated analogs, such as Paclitaxel-d5 and 6α-Hydroxy Paclitaxel-d5, and ¹³C-labeled analogs, like ¹³C₆-Paclitaxel. While deuterated standards are widely used, ¹³C-labeled standards are often considered superior due to a smaller isotope effect. This can lead to closer co-elution with the analyte and a reduced likelihood of altered fragmentation patterns, which can be a concern with deuterium labeling, especially with a high number of deuterium substitutions.[1]
| Internal Standard | Analyte(s) | Isotope Label | Key Considerations |
| This compound | 3'-p-Hydroxy Paclitaxel | Deuterium (d5) | Specific for the 3'-p-hydroxy metabolite. Potential for slight chromatographic separation from the analyte (isotope effect). |
| Paclitaxel-d5 | Paclitaxel | Deuterium (d5) | Primarily used for the quantification of the parent drug, paclitaxel.[2] |
| 6α-Hydroxy Paclitaxel-d5 | 6α-Hydroxy Paclitaxel | Deuterium (d5) | Specific for the 6α-hydroxy metabolite.[3] |
| ¹³C₆-Paclitaxel | Paclitaxel | Carbon-13 (¹³C₆) | Generally considered to have a minimal isotope effect, leading to better co-elution with paclitaxel. Often preferred for its chemical and physical similarity to the unlabeled analyte.[4][5] |
| Docetaxel | Paclitaxel and its metabolites | Structural Analog | A different chemical entity, which may not perfectly mimic the behavior of paclitaxel and its metabolites during sample processing and analysis.[6][7] |
Experimental Performance Data
The following table summarizes typical performance data for the LC-MS/MS analysis of paclitaxel and its metabolites using stable isotope-labeled internal standards. The data is compiled from a validated bioanalytical method.[2]
| Analyte | Internal Standard Used | Recovery (%) | Matrix Effect (%) | Accuracy (%) | Precision (%CV) |
| Paclitaxel | ¹³C₆-Paclitaxel | 85.0 - 91.7 | -2.2 to 5.1 | 94.3 - 110.4 | < 11.3 |
| 6α-Hydroxy Paclitaxel | 6α-Hydroxy Paclitaxel-d5 | 75.8 - 83.4 | -3.5 to 2.3 | 95.1 - 104.7 | < 11.3 |
| 3'-p-Hydroxy Paclitaxel | (Not specified in the study) | 74.2 - 86.7 | -2.3 to 6.2 | 100.5 - 112.8 | < 11.3 |
Note: The study cited did not specify the internal standard used for 3'-p-Hydroxy Paclitaxel. However, the performance data for this analyte is included to provide a benchmark. It is anticipated that the use of this compound would yield comparable results in terms of accuracy and precision, as the primary role of the SIL-IS is to normalize for variability in recovery and matrix effects.
Experimental Protocol: LC-MS/MS Quantification of Paclitaxel and its Metabolites in Human Plasma
This protocol is adapted from a validated method for the simultaneous quantification of paclitaxel, 6α-hydroxy paclitaxel, and 3'-p-hydroxy paclitaxel in human plasma.[2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, standard, or quality control sample, add 10 µL of the internal standard working solution (containing this compound and other relevant SIL-IS at appropriate concentrations).
-
Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.
-
Centrifuge at 12,000 x g for 5 minutes at room temperature.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.
-
Reconstitute the dried residue in 100 µL of 50:50 (v/v) acetonitrile:water with 0.1% formic acid.
2. Chromatographic Conditions
-
HPLC System: A system capable of delivering a gradient flow.
-
Column: Phenomenex Synergy Polar-RP, 4 µm, 2.0 x 50 mm, or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-4.0 min: 45% to 65% B
-
4.0-5.0 min: Hold at 65% B
-
5.0-5.1 min: 65% to 45% B
-
5.1-8.0 min: Hold at 45% B
-
-
Flow Rate: 0.3 mL/min (may be increased during re-equilibration).
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Paclitaxel: m/z 854.4 → 286.1
-
3'-p-Hydroxy Paclitaxel: m/z 870.4 → 509.2
-
This compound: m/z 875.4 → 514.2 (hypothetical, exact transition should be optimized)
-
Visualizations
References
- 1. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ukisotope.com [ukisotope.com]
- 6. scispace.com [scispace.com]
- 7. Identification and reduction of ion suppression effects on pharmacokinetic parameters by polyethylene glycol 400 - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Robustness of Paclitaxel Quantification Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used methods for the quantification of paclitaxel, a cornerstone of chemotherapy regimens. Evaluating the robustness of the chosen analytical assay is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and quality control in drug formulation. Here, we compare the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Immunoassays, supported by experimental data.
Comparative Analysis of Paclitaxel Quantification Methods
The selection of an appropriate assay for paclitaxel quantification depends on the specific requirements of the study, including desired sensitivity, sample matrix, and throughput. The following tables summarize the key performance parameters of the most prevalent methods.
Table 1: Performance Comparison of Paclitaxel Quantification Assays
| Parameter | HPLC-UV | LC-MS/MS | Immunoassay (Nanoparticle-based) |
| Linearity Range | 0.005 - 125 µg/mL[1][2] | 0.5 - 10,000 ng/mL[3] | 20 - 3200 ng/mL[4][5] |
| Lower Limit of Quantification (LLOQ) | 5 - 15 ng/mL[6] | 0.25 - 0.5 ng/mL[3] | 19 ng/mL[4] |
| Accuracy (% Recovery) | 98.58 - 99.83%[1][2] | 89.8 - 106% | Not explicitly stated, but good correlation with LC-MS/MS[4] |
| Precision (%RSD) | < 2%[2] | < 15% | < 5%[5] |
| Sample Throughput | Lower | High | Very High |
| Specificity | Good, but potential for interference | Excellent | Good, but potential for cross-reactivity with metabolites[5] |
| Cost | Low to Moderate | High | Moderate to High |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for the discussed paclitaxel quantification assays.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for its simplicity and cost-effectiveness, making it suitable for routine analysis in quality control settings.
Sample Preparation (Human Plasma):
-
To 0.5 mL of human plasma, add a suitable internal standard.
-
Perform a liquid-liquid extraction with tertiary-butyl methyl ether.[6]
-
Vortex the mixture and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.[6]
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 × 4.6 mm i.d., 4µm particle size)[6]
-
Mobile Phase: A mixture of acetonitrile and 10mM ammonium acetate buffer (e.g., 60:40 v/v) with 0.1% formic acid.[6]
-
Flow Rate: 1.0 mL/min[6]
-
Detection: UV at 227 nm
-
Retention Time: Approximately 3 minutes[6]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for bioanalytical studies where low concentrations of paclitaxel need to be accurately measured.
Sample Preparation (Mouse Plasma and Tumor Tissue):
-
Spike plasma or tumor homogenate samples with an internal standard (e.g., docetaxel).
-
Utilize solid-phase extraction (SPE) for sample cleanup and concentration.
-
Wash the SPE cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate and reconstitute in the mobile phase.
Chromatographic and Mass Spectrometric Conditions:
-
Column: UHPLC XB-C18 Column (e.g., 2.1 × 50 mm, 1.8 μm)[3]
-
Mobile Phase: Isocratic elution with water and methanol, both containing 0.1% formic acid (e.g., 20:80 v/v).[3]
-
Flow Rate: 0.2 mL/min[3]
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
Immunoassay (Nanoparticle-based)
This automated method allows for rapid analysis of a large number of samples, which is advantageous for therapeutic drug monitoring.
Assay Principle: This is a competitive immunoassay format. Paclitaxel in the sample competes with paclitaxel-coated nanoparticles for binding to a specific monoclonal antibody. The resulting agglutination is measured turbidimetrically.[4][5]
Procedure:
-
A small volume of plasma (e.g., 8 µL) is required.[4]
-
No sample pretreatment is necessary.[5]
-
The assay is performed on an automated clinical analyzer.[5]
-
Results can be obtained in less than 10 minutes.[5]
Visualizing Paclitaxel's Mechanism and Assay Workflow
To better understand the biological context and the analytical process, the following diagrams illustrate the signaling pathway affected by paclitaxel and a typical experimental workflow for its quantification.
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Caption: General workflow for paclitaxel quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. ijprajournal.com [ijprajournal.com]
- 3. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and evaluation of a nanoparticle-based immunoassay for determining paclitaxel concentrations on routine clinical analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel immunoassay to quantify paclitaxel in plasma using monoclonal antibody-coated nanoparticles. - ASCO [asco.org]
- 6. ijcrr.com [ijcrr.com]
A Comparative Guide to the Cross-Validation of Paclitaxel Assays Across Laboratories
For researchers, scientists, and drug development professionals, ensuring consistent and reproducible quantification of paclitaxel across different laboratories is paramount for the integrity of preclinical and clinical studies. This guide provides a comparative overview of methodologies and performance data for paclitaxel assays, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), to facilitate inter-laboratory cross-validation. The information presented is synthesized from various published studies to highlight the key parameters and expected performance of these analytical methods.
Experimental Protocols: A Synopsis of Methodologies
The accurate quantification of paclitaxel relies on robust and well-defined experimental protocols. While specific parameters may vary between laboratories, the fundamental steps remain consistent. The validation of these methods is typically performed in accordance with guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]
Sample Preparation:
The initial step in paclitaxel analysis involves its extraction from the sample matrix, which can range from pharmaceutical formulations to biological fluids like plasma and serum.[1][4] Common techniques include:
-
Liquid-Liquid Extraction (LLE): This method utilizes a water-immiscible organic solvent to partition paclitaxel from the aqueous sample. A prevalent solvent used for this purpose is tertiary-butyl methyl ether.[4]
-
Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with an appropriate solvent.[5][6]
-
Protein Precipitation: For biological samples, this technique is used to remove proteins that can interfere with the analysis. Acetonitrile is a commonly used solvent for this purpose.[2]
-
Emulsion Breaking: For emulsion formulations, a specific protocol involving the addition of anhydrous sodium sulphate to break the emulsion, followed by extraction with methanol and ethyl ether, has been described.[7][8]
Chromatographic Separation:
Once extracted, paclitaxel is separated from other components using chromatography.
-
Reverse-Phase HPLC (RP-HPLC): This is the most common technique. Separation is typically achieved using a C18 column.[1][9][10] The mobile phase, a mixture of an organic solvent (commonly acetonitrile or methanol) and an aqueous buffer, is passed through the column.[1][9][10][11] The specific composition of the mobile phase can be isocratic (constant composition) or gradient (composition changes over time).[2][7]
-
Ultra-Fast Liquid Chromatography (UFLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are advancements of HPLC that use smaller particle size columns to achieve faster and more efficient separations.[5][11]
Detection:
Following separation, paclitaxel is detected and quantified.
-
UV Detection: HPLC systems are often equipped with a UV detector. The wavelength for detecting paclitaxel is typically set around 227 nm or 285 nm.[1][7][9][10]
-
Tandem Mass Spectrometry (MS/MS): LC-MS/MS provides higher sensitivity and selectivity. It involves ionizing the analyte and then detecting specific fragment ions, which allows for more definitive identification and quantification.[3][5][12]
Data Presentation: Comparative Performance of Paclitaxel Assays
The following tables summarize the quantitative performance data of various paclitaxel assays as reported in the literature. These tables provide a basis for comparing the expected performance of different methodologies and can serve as a benchmark when establishing inter-laboratory cross-validation criteria.
Table 1: HPLC Assay Parameters and Performance
| Parameter | Laboratory/Study 1 | Laboratory/Study 2 | Laboratory/Study 3 | Laboratory/Study 4 |
| Column | Symmetry C18 (4.6 x 250 mm, 5µm)[9][10] | Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 3.5 µm)[1][13] | Phenomenex Luna C-18(2)[2] | Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm)[7][8] |
| Mobile Phase | Acetonitrile:Methanol (60:40)[9] | Acetonitrile:Water (50:50)[1][10] | Acetonitrile:Water (70:30, 0.1% TFA)[2] | Acetonitrile and Water (Gradient)[7][8] |
| Flow Rate | 1.5 ml/min[9] | 1.0 ml/min[1] | 1.2 ml/min[2] | 1.2 ml/min[7][8] |
| Detection | UV at 227 nm[9] | UV at 227 nm[1] | UV at 227 nm[2] | UV at 227 nm[7][8] |
| Linearity (r²) | 0.999[9] | 0.9967[1][13] | > 0.9995[2] | Not specified |
| Linear Range | 10-50 µg/ml[9] | 0.005-50.0 µg/mL[1][13] | Not specified | Not specified |
| Accuracy (% Recovery) | 98.58% - 99.33%[9] | Not specified | 97.9% - 101%[2] | 95.24% - 100.00%[7] |
| Precision (%RSD) | < 2%[9] | Not specified | < 2%[2] | < 6.0%[7] |
| LOD | 1.57 µg/ml[9] | 0.001 µg/mL[1][13] | Not specified | Not specified |
| LOQ | 4.76 µg/ml[9] | 0.005 µg/mL[1][13] | Not specified | Not specified |
Table 2: LC-MS/MS Assay Parameters and Performance
| Parameter | Laboratory/Study 5 | Laboratory/Study 6 | Laboratory/Study 7 |
| Column | C18 (50 x 2.1 mm, 1.8 μm)[5] | Accucore RP-MS (50 x 2.1 mm, 2.6 µm)[6] | Not specified |
| Mobile Phase | Water (0.1% formic acid):Methanol (0.1% formic acid) (20:80)[5] | Not specified | Not specified |
| Flow Rate | 0.2 mL/min[5] | Not specified | Not specified |
| Detection | Triple-quadrupole MS with ESI[5] | Tandem Mass Spectrometry[6] | Not specified |
| Linearity (r²) | Not specified | 0.9982[6] | Not specified |
| Linear Range | 0.5-1000.0 ng/mL[5] | 0.1-10 ng/mL[6] | 0.5-2000 ng/mL[14] |
| Accuracy | -8.0% to 11.0%[5] | Not specified | Within ±15%[14] |
| Precision (%RSD) | < 11.1%[5] | ≤ 6.6%[6] | Within ±15%[14] |
| Recovery | 89.6% - 95.2%[5] | 116%[6] | 92.7% - 105.2%[14] |
| Matrix Effect | 95.3% - 104.2%[5] | Not specified | Within 15%[14] |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical experimental workflow for the cross-validation of a paclitaxel assay between two different laboratories.
Caption: Workflow for inter-laboratory cross-validation of paclitaxel assays.
Conclusion
The cross-validation of paclitaxel assays between different laboratories is a critical step in ensuring the reliability of data in multi-site studies. While a direct inter-laboratory comparison study for paclitaxel was not found in the initial search, the compilation of data from various single-laboratory validation reports provides a valuable resource for researchers. By understanding the different methodologies and their performance characteristics, laboratories can better design and execute their own cross-validation studies. The provided workflow and comparative data tables serve as a guide to establishing robust and comparable paclitaxel assays across different research settings. It is important to note that for regulatory submissions, a formal cross-validation study with pre-defined acceptance criteria is essential to demonstrate the comparability of data between laboratories.[15][16]
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. academic.oup.com [academic.oup.com]
- 3. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrr.com [ijcrr.com]
- 5. mdpi.com [mdpi.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. New Analytical Method Development And Validation For The Determination Of Paclitaxel In Bulk Drug And Formulation By Rp-Hplc | Journal of Pharmacreations [pharmacreations.com]
- 11. phmethods.net [phmethods.net]
- 12. payeshdarou.ir [payeshdarou.ir]
- 13. Development and Validation of a Highly Sensitive HPLC Method for Determination of Paclitaxel in Pharmaceutical Dosage forms and Biological Samples | Bentham Science [eurekaselect.com]
- 14. researchgate.net [researchgate.net]
- 15. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labs.iqvia.com [labs.iqvia.com]
Stability of 3'-p-Hydroxy Paclitaxel-d5: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the stability of analytical standards is paramount for accurate bioanalysis. This guide provides a comprehensive comparison of the stability of 3'-p-Hydroxy Paclitaxel-d5 in various biological matrices, alongside a common alternative, Docetaxel. While specific stability data for the deuterated this compound is not extensively available in public literature, this guide leverages stability data from its non-deuterated counterpart, 3'-p-Hydroxy Paclitaxel, as a close surrogate. The underlying principle of using stable isotope-labeled standards is that they exhibit nearly identical physicochemical properties to the analyte, thus their stability profiles are expected to be very similar.
This guide presents detailed experimental protocols for assessing analyte stability and summarizes the available data in clear, comparative tables. Visual workflows are also provided to illustrate the experimental processes.
Comparative Stability Data
The stability of an internal standard in a biological matrix is a critical factor in the validation of bioanalytical methods. Any degradation of the internal standard can lead to inaccurate quantification of the analyte. The following tables summarize the stability of 3'-p-Hydroxy Paclitaxel and Docetaxel under various storage and handling conditions.
Table 1: Stability of 3'-p-Hydroxy Paclitaxel in Mouse Plasma and Tumor Homogenate
| Stability Condition | Matrix | Duration | Temperature | Stability |
| Freeze-Thaw | Mouse Plasma | 3 cycles | -20°C to 23°C | Stable[1] |
| Freeze-Thaw | Tumor Homogenate | 3 cycles | -20°C to 23°C | Stable[1] |
| Bench-Top | Mouse Plasma | 2 hours | 23°C | Stable[1] |
| Bench-Top | Tumor Homogenate | 2 hours | 23°C | Stable[1] |
| Long-Term | Mouse Plasma | 30 days | -20°C | Stable[1] |
| Long-Term | Tumor Homogenate | 30 days | -20°C | Stable[1] |
| Post-Preparative | Extracted Samples | 24 hours | 4°C | Stable[1] |
Table 2: Stability of Docetaxel in Various Solutions and Plasma
| Stability Condition | Matrix/Solvent | Concentration | Duration | Temperature | Stability |
| In-vial | Ethanol/Polysorbate 80 | 10 mg/mL | 21 days | 4°C or 23°C | >95% retained[2] |
| In-bag (PAB) | 0.9% NaCl | 0.4 and 0.8 mg/mL | 35 days | 23°C | >95% retained[2] |
| In human plasma | - | - | up to 2 years | -20°C | Stable[3] |
| In human plasma | - | - | at least 24 hours | 4°C | Stable[3] |
| In human plasma | - | - | 4-8 hours | Room Temp | Stable[3] |
| Post-reconstitution | 40% Acetonitrile | - | at least 24 hours | - | Stable[3] |
Experimental Protocols
Accurate assessment of analyte stability requires robust and well-defined experimental protocols. The following sections detail the methodologies for key stability experiments.
Freeze-Thaw Stability
This experiment evaluates the stability of the analyte after repeated cycles of freezing and thawing, which mimics sample retrieval from storage.
Protocol:
-
Prepare replicate quality control (QC) samples at low and high concentrations in the desired biological matrix.
-
Analyze one set of QC samples immediately to establish the baseline (time zero) concentration.
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12-24 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a specified number of times (typically three cycles).
-
After the final thaw, analyze the samples and compare the mean concentration to the time-zero samples. The analyte is considered stable if the deviation is within an acceptable range (typically ±15%).
Caption: Workflow for Freeze-Thaw Stability Assessment.
Short-Term (Bench-Top) Stability
This experiment assesses the stability of the analyte in the matrix at room temperature for a duration sufficient to mimic sample handling and processing times.
Protocol:
-
Prepare replicate QC samples at low and high concentrations.
-
Keep the samples on the bench-top at room temperature (e.g., 23°C) for a specified period (e.g., 2, 4, 8, or 24 hours).
-
Analyze the samples after the specified duration.
-
Compare the results to freshly prepared calibration standards and time-zero QC samples. The analyte is considered stable if the deviation is within acceptable limits.
Long-Term Stability
This experiment determines the stability of the analyte in the matrix under the intended long-term storage conditions.
Protocol:
-
Prepare a sufficient number of replicate QC samples at low and high concentrations.
-
Store the samples at the specified long-term storage temperature (e.g., -20°C or -80°C).
-
Analyze the samples at predetermined time intervals (e.g., 1, 3, 6, 12 months).
-
Compare the concentrations to the initial (time zero) concentrations. The analyte is considered stable for the tested duration if the results are within the acceptable range.
Caption: Workflow for Long-Term Stability Assessment.
Post-Preparative (Autosampler) Stability
This experiment evaluates the stability of the analyte in the processed sample (e.g., after extraction and reconstitution in the mobile phase) while stored in the autosampler.
Protocol:
-
Process a set of QC samples at low and high concentrations.
-
Place the processed samples in the autosampler set at a specific temperature (e.g., 4°C or room temperature).
-
Inject and analyze the samples at the beginning and then reinject them after a specified period (e.g., 24, 48 hours).
-
The analyte is considered stable in the autosampler if the peak areas or calculated concentrations show no significant change over time.
Conclusion
While direct stability data for this compound is limited, the available information for its non-deuterated form suggests good stability in common biological matrices under typical laboratory conditions.[1] Docetaxel also demonstrates robust stability, making it a reliable alternative internal standard.[2][3] The choice of internal standard should always be validated for the specific bioanalytical method and matrix being used. The experimental protocols provided in this guide offer a framework for conducting thorough stability assessments in your laboratory.
References
- 1. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cjhp-online.ca [cjhp-online.ca]
- 3. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
The Deuterium Isotope Effect: A Comparative Guide to its Impact on Chromatographic Retention Time
For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of isotopic substitution on analytical measurements is crucial. This guide provides an objective comparison of the chromatographic behavior of deuterated and non-deuterated compounds, supported by experimental data and detailed methodologies, to elucidate the phenomenon known as the chromatographic isotope effect (CIE).
Deuteration, the substitution of hydrogen (¹H) with its heavier isotope deuterium (²H or D), is a common strategy in drug development to alter metabolic pathways and enhance pharmacokinetic profiles. However, this modification also introduces changes in the physicochemical properties of a molecule, leading to observable differences in chromatographic retention times. This guide will delve into the nuances of this effect across various chromatographic techniques.
Quantitative Data Summary
The impact of deuteration on retention time is most often observed as a shift to earlier elution times for the deuterated analog, a phenomenon termed an "inverse isotope effect". The magnitude of this shift is influenced by several factors including the number and location of deuterium atoms, the analyte's structure, and the specific chromatographic conditions employed. The following table summarizes quantitative data from various studies.
| Compound | Chromatographic Method | Non-Deuterated Retention Time (t₀) | Deuterated Retention Time (tᴅ) | Retention Time Shift (Δt = t₀ - tᴅ) | Chromatographic Isotope Effect (CIE = t₀ / tᴅ) | Reference |
| Metformin (d₀ vs. d₆) | GC-MS | 3.60 min | 3.57 min | 0.03 min | 1.0084 | [1] |
| Dimethyl-labeled peptides (light vs. intermediate) | RPLC | - | - | Median shift of 2.0 s | - | [2] |
| Dimethyl-labeled peptides (light vs. heavy) | RPLC | - | - | Median shift of 2.9 s | - | [2] |
| Miscellaneous Analytes (various) | GC-MS | - | - | - | 1.0009 - 1.0400 | [1] |
The Underlying Mechanism
The chromatographic isotope effect primarily stems from differences in intermolecular forces between the analyte and the stationary phase. Deuterium atoms are slightly larger and have a lower vibrational frequency than protium atoms, leading to weaker van der Waals and hydrophobic interactions with the stationary phase.[1][3][4] This reduced interaction strength results in a faster elution and, consequently, a shorter retention time for the deuterated compound.[1]
However, the nature of the stationary phase can influence the direction of the shift. While nonpolar stationary phases typically exhibit an inverse isotope effect (earlier elution of deuterated compounds), polar stationary phases can sometimes lead to a "normal isotope effect," where the deuterated compound is retained longer.[5] The position of deuteration within the molecule also plays a critical role, with substitutions on aliphatic groups often having a more pronounced effect than those on aromatic rings.[5][6]
Experimental Protocols
Accurate assessment of the chromatographic isotope effect necessitates precise and reproducible experimental conditions. Below are detailed methodologies from cited studies that investigated this phenomenon.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metformin Analysis
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Sample Preparation: Samples of non-deuterated (d₀) and deuterated (d₆) metformin were prepared in a suitable solvent (e.g., dichloromethane).[6]
-
GC Conditions:
-
Column: A nonpolar stationary phase such as polydimethylsiloxane (PDMS).[5][6]
-
Carrier Gas: Helium or another inert gas at a constant flow rate.[7]
-
Temperature Program: An optimized temperature gradient to ensure adequate separation.[7]
-
Injection: A specific volume of the sample is injected into the GC system.[7]
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron ionization (EI) is commonly used.
-
Detection: Selected ion monitoring (SIM) is employed to monitor the specific m/z values for the non-deuterated and deuterated analytes.[1]
-
-
Data Analysis: The retention time is measured from the point of injection to the apex of the chromatographic peak for each isotopologue.[7] The chromatographic isotope effect (CIE) is then calculated as the ratio of the retention time of the non-deuterated compound to that of the deuterated compound (CIE = tR(H)/tR(D)).[1]
Reversed-Phase Liquid Chromatography (RPLC) for Labeled Peptides
-
Instrumentation: Ultra-performance liquid chromatography (UPLC) system coupled to a mass spectrometer.[2]
-
Sample Preparation: Tryptic digests of proteins are labeled with "light" (non-deuterated) and "heavy" (deuterated) dimethyl labels. The labeled samples are then pooled.[2]
-
UPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., UPLC BEH C18).[2]
-
Mobile Phase A: 0.1% (v/v) formic acid in water.[2]
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.[2]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a defined period. For example, 5% to 33% B over 97 minutes.[2]
-
Flow Rate: A constant flow rate, for example, 700 nL/min.[2]
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.[2]
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI).
-
Data Acquisition: Full scan MS and tandem MS (MS/MS) data are acquired to identify and quantify the light and heavy labeled peptide pairs.
-
-
Data Analysis: The retention times for the light and heavy labeled peptides are determined from the extracted ion chromatograms. The retention time shift is calculated as the difference between the two.[2]
Logical Workflow for Assessing Deuteration Impact
The following diagram illustrates the logical workflow for assessing the impact of deuteration on chromatographic retention time.
Caption: Workflow for assessing the impact of deuteration on retention time.
References
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. effect-of-position-of-deuterium-atoms-on-gas-chromatographic-isotope-effects - Ask this paper | Bohrium [bohrium.com]
- 7. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Bioanalytical Method Validation: Adhering to Regulatory Standards
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring data integrity and regulatory compliance. This guide provides a comparative overview of key considerations in bioanalytical method validation, with a focus on meeting the stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) M10 guideline.
This document will delve into a comparison of common bioanalytical techniques, detail the essential validation parameters, and provide standardized experimental protocols. The goal is to offer a clear and actionable framework for planning and executing a robust bioanalytical method validation that will withstand regulatory scrutiny.
Navigating the Regulatory Landscape: A Harmonized Approach
The landscape of bioanalytical method validation is governed by a set of comprehensive guidelines from regulatory authorities worldwide. The ICH M10 guideline represents a significant step towards global harmonization, aiming to streamline the requirements for bioanalytical method validation and study sample analysis.[1][2][3][4][5] Key tenets of these guidelines emphasize that a bioanalytical method must be reliable and reproducible for its intended use.[6]
A full validation is necessary when a new bioanalytical method is developed or when significant changes are made to an existing method.[7][8][9] Partial validation may be appropriate for less substantial modifications, while cross-validation is required when data from different methods or laboratories are to be compared.[8][9][10]
Comparing Bioanalytical Platforms: LC-MS/MS vs. ELISA
The choice of analytical platform is a pivotal decision in bioanalytical method development. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA) are two of the most commonly employed techniques. While both have their merits, they differ significantly in their performance characteristics.
LC-MS/MS is generally considered the gold standard for the quantification of small molecules and is increasingly used for larger molecules as well. Its high selectivity and sensitivity often result in superior accuracy and precision. ELISA, a ligand-binding assay, is a powerful tool, particularly for large molecules, but can be more susceptible to interferences and cross-reactivity.
Below is a table summarizing the typical performance characteristics of LC-MS/MS and ELISA based on key validation parameters.
| Validation Parameter | LC-MS/MS | ELISA (Ligand-Binding Assay) |
| Selectivity/Specificity | High; ability to distinguish between structurally similar compounds and metabolites. | Can be prone to cross-reactivity with related substances. |
| Sensitivity (LLOQ) | Generally lower Lower Limit of Quantification (LLOQ) achievable. | Sensitivity is dependent on antibody affinity and can be very high. |
| Accuracy | Typically within ±15% of the nominal concentration (±20% at LLOQ). | Typically within ±20% of the nominal concentration (±25% at LLOQ). |
| Precision | Typically ≤15% Coefficient of Variation (CV) (≤20% at LLOQ). | Typically ≤20% CV (≤25% at LLOQ). |
| Linearity & Range | Wide dynamic range, typically linear over several orders of magnitude. | Narrower dynamic range, often with a non-linear (e.g., 4- or 5-parameter logistic) fit. |
| Matrix Effect | Can be significant; requires careful evaluation and control. | Generally less susceptible to ion suppression/enhancement, but matrix components can interfere with antibody binding. |
Experimental Protocols for Key Validation Experiments
Detailed and well-documented experimental protocols are the bedrock of a successful bioanalytical method validation. The following sections provide step-by-step methodologies for the core validation experiments.
Accuracy and Precision
The accuracy of a bioanalytical method is the closeness of the determined value to the nominal concentration, while precision is the degree of scatter among a series of measurements.
Protocol:
-
Prepare Quality Control (QC) Samples: Spike a blank biological matrix with the analyte at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (within 3x of LLOQ)
-
Mid QC
-
High QC (at least 75% of the Upper Limit of Quantification - ULOQ)
-
-
Perform Analytical Runs: Analyze a minimum of five replicates of each QC level in at least three separate analytical runs on different days.
-
Data Analysis:
-
Accuracy: Calculate the percent deviation of the mean measured concentration from the nominal concentration for each QC level. The mean value should be within ±15% of the nominal value, except for the LLOQ, where it should be within ±20%.[6]
-
Precision: Calculate the coefficient of variation (CV) for the measured concentrations at each QC level within each run (intra-run precision) and across all runs (inter-run precision). The CV should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[11]
-
Selectivity and Specificity
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is the ability to assess unequivocally the analyte in the presence of components that are expected to be present.
Protocol:
-
Obtain Blank Matrix: Source blank biological matrix from at least six individual donors.
-
Analyze Blank Samples: Process and analyze each blank matrix sample to check for interferences at the retention time of the analyte and internal standard (IS).
-
Analyze Spiked Samples: Spike the blank matrix from each donor with the analyte at the LLOQ and analyze.
-
Data Analysis:
Stability
Stability experiments are conducted to evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.
Protocol:
-
Prepare Stability QC Samples: Prepare low and high QC samples in the biological matrix.
-
Expose to Test Conditions: Subject the stability QC samples to various conditions, including:
-
Freeze-Thaw Stability: At least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the expected sample handling time.
-
Long-Term Stability: At the intended storage temperature for a period equal to or longer than the time from sample collection to analysis.
-
Stock Solution Stability: At the intended storage temperature.
-
-
Analyze Samples: Analyze the stability QC samples against a freshly prepared calibration curve and freshly prepared comparison QC samples.
-
Data Analysis: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.
Visualizing the Validation Process
To provide a clearer understanding of the bioanalytical method validation process, the following diagrams illustrate the overall workflow and a decision-making framework for selecting the appropriate level of validation.
Caption: Workflow of the bioanalytical method validation process.
Caption: Decision tree for selecting the appropriate level of validation.
By adhering to the principles outlined in this guide and following the detailed experimental protocols, researchers can ensure that their bioanalytical methods are robust, reliable, and compliant with global regulatory expectations, ultimately contributing to the successful development of new therapeutics.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. scribd.com [scribd.com]
- 6. anivet.au.dk [anivet.au.dk]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ajpsonline.com [ajpsonline.com]
- 10. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 3'-p-Hydroxy Paclitaxel-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 3'-p-Hydroxy Paclitaxel-d5. As a derivative of Paclitaxel, a potent cytotoxic and antineoplastic agent, this compound requires stringent safety measures to minimize exposure and ensure a safe laboratory environment.
I. Hazard Identification and Risk Assessment
This compound is a deuterated analog of a Paclitaxel metabolite. Paclitaxel and its derivatives are classified as cytotoxic and potentially carcinogenic, mutagenic, and teratogenic.[1][2] The primary routes of occupational exposure include inhalation, skin contact, and ingestion.[3] A thorough risk assessment should be conducted before handling this compound, considering the quantity, concentration, and specific procedures involved.
II. Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary barrier against exposure to cytotoxic drugs.[3] The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of chemotherapy-tested gloves.[2][4] Select gloves tested according to ASTM D6978-05 for permeation by cytotoxic agents.[2][5] Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[6] |
| Body | Disposable Gown | Use a solid-front, back-closure gown made of a low-permeability fabric.[3][4] Cuffs should be tucked under the outer glove.[5] Change gowns every two to three hours or immediately if contaminated.[6] |
| Eyes/Face | Safety Goggles and Face Shield | Wear safety goggles that provide a complete seal around the eyes.[1][4] A full-face shield should be worn in conjunction with goggles whenever there is a risk of splashing.[4] |
| Respiratory | N95 Respirator or Higher | A NIOSH-approved respirator is recommended when handling the powdered form of the compound or when there is a potential for aerosol generation.[3] |
III. Safe Handling and Operational Plan
All handling of this compound should occur in a designated and restricted area.
A. Engineering Controls:
-
Ventilation: All manipulations of the powdered compound or solutions should be performed within a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood to protect both the product and personnel.[4][7]
-
Work Surface: The work area should be covered with disposable, plastic-backed absorbent pads to contain any spills.[7]
B. Procedural Guidance:
-
Preparation: Before starting, ensure all necessary PPE, handling equipment, and waste disposal containers are readily available.
-
Weighing: If handling the solid form, weigh the compound in a containment hood on a tared weigh boat. Use dedicated utensils.
-
Reconstitution: If preparing a solution, add the diluent slowly to the vial to avoid splashing. The vial should be vented to prevent pressure buildup.
-
Transport: When moving the compound, even in small quantities, use sealed, secondary containers that are clearly labeled.[7]
-
Decontamination: After each procedure, decontaminate all surfaces with an appropriate cleaning agent, such as a detergent solution followed by a disinfectant.[3][7] Do not use bleach for decontamination of Paclitaxel-contaminated surfaces.[7]
IV. Spill Management
In the event of a spill, immediate and proper cleanup is essential to prevent exposure.
| Spill Size | Containment and Cleanup Procedure |
| Small Spill (<5 mL) | 1. Alert others in the area and restrict access. 2. Don appropriate PPE (double gloves, gown, eye/face protection). 3. Cover the spill with absorbent pads from a chemotherapy spill kit. 4. Carefully collect all contaminated materials and place them in a designated cytotoxic waste container. 5. Clean the area with a detergent solution, followed by a thorough rinse with water.[3] |
| Large Spill (>5 mL) | 1. Evacuate the area immediately and secure it. 2. Contact the institutional safety officer. 3. Only personnel trained in hazardous spill response should perform the cleanup, using a full chemotherapy spill kit and appropriate respiratory protection. |
V. Disposal Plan
All waste generated from handling this compound is considered hazardous cytotoxic waste and must be disposed of accordingly.
A. Waste Segregation:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant, yellow sharps container specifically designated for chemotherapy waste.[6][8]
-
Solid Waste: All contaminated PPE (gloves, gowns), absorbent pads, and labware should be collected in thick, leak-proof, yellow plastic bags or containers clearly labeled as "Chemotherapeutic Waste" or "Cytotoxic Waste".[8]
-
Liquid Waste: Unused solutions or liquid waste should be collected in a designated, sealed, and leak-proof container. Do not dispose of liquid cytotoxic waste down the drain.[8]
B. Final Disposal: All cytotoxic waste must be collected and disposed of by a licensed hazardous waste contractor, typically via incineration at a regulated facility.[6] Follow all local, state, and federal regulations for hazardous waste disposal.
VI. Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, incorporating key safety checkpoints.
Caption: Workflow for handling cytotoxic compounds.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 3. ipservices.care [ipservices.care]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Handling cytotoxic material [cleanroomtechnology.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 8. safety.pitt.edu [safety.pitt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
